molecular formula C11H16N2O B1284547 4-Amino-N-isopropyl-3-methylbenzamide CAS No. 926257-94-5

4-Amino-N-isopropyl-3-methylbenzamide

Cat. No.: B1284547
CAS No.: 926257-94-5
M. Wt: 192.26 g/mol
InChI Key: RXNCBCWEWIPAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-isopropyl-3-methylbenzamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNCBCWEWIPAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588237
Record name 4-Amino-3-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926257-94-5
Record name 4-Amino-3-methyl-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-N-isopropyl-3-methylbenzamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-N-isopropyl-3-methylbenzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides an in-depth analysis of its core physicochemical properties, synthesis, and safety protocols, grounded in authoritative data.

This compound is a substituted benzamide derivative. Its molecular structure, characterized by an amino group and a methyl group on the benzene ring, along with an N-isopropyl amide side chain, dictates its chemical behavior and potential applications.

Molecular Identity and Weight

The fundamental identifying characteristics of this compound are summarized below. The molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and solution preparation.

IdentifierValueSource
IUPAC Name 4-amino-3-methyl-N-(propan-2-yl)benzamidePubChem[1]
Molecular Formula C₁₁H₁₆N₂OSigma-Aldrich[2], BLD Pharm[3]
Molecular Weight 192.26 g/mol PubChem[1], Sigma-Aldrich[2], BLD Pharm[3]
CAS Number 926257-94-5PubChem[1]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(C)C)NPubChem[1]
InChI Key RXNCBCWEWIPAST-UHFFFAOYSA-NSigma-Aldrich[2]
Physicochemical Data

Understanding the physical properties is essential for handling, storage, and application. The compound presents as a solid under standard conditions[2].

PropertyValueSource
Physical Form SolidSigma-Aldrich[2]
Topological Polar Surface Area 55.1 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding its steric and electronic properties, which influence its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not broadly published in top-tier journals, its structure suggests a logical synthetic pathway rooted in fundamental organic chemistry principles. The most probable approach involves the amidation of a corresponding carboxylic acid or acyl chloride.

Proposed Retrosynthetic Analysis

A plausible retrosynthesis, illustrated below, involves disconnecting the amide bond, which is a common and reliable strategy for synthesizing amides.

retrosynthesis target This compound intermediate 4-Amino-3-methylbenzoyl chloride target->intermediate Amide Formation precursor2 Isopropylamine target->precursor2 precursor1 4-Amino-3-methylbenzoic acid intermediate->precursor1 Acyl Chloride Formation reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) precursor1->reagent1

Caption: Retrosynthetic pathway for the target molecule.

Conceptual Synthesis Workflow
  • Step 1: Acyl Chloride Formation. 4-Amino-3-methylbenzoic acid would be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-amino-3-methylbenzoyl chloride intermediate. The causality here is the conversion of a less reactive carboxylic acid into a more electrophilic acyl chloride, facilitating nucleophilic attack.

  • Step 2: Amidation. The crude or purified acyl chloride is then reacted with isopropylamine. The amine's lone pair of electrons acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, thereby driving the reaction to completion.

  • Step 3: Purification. The final product would be isolated and purified from the reaction mixture using standard laboratory techniques such as extraction, followed by crystallization or column chromatography to achieve the desired purity for research applications.

This self-validating protocol ensures that the formation of the stable amide bond is thermodynamically favored and that side reactions are minimized through the use of a base scavenger.

Potential Applications in Research

Substituted benzamides are a well-established class of compounds in medicinal chemistry and drug discovery. While specific applications for this compound are not extensively documented, its structural motifs suggest its utility as a scaffold or intermediate in several research areas:

  • Fragment-Based Drug Discovery: Its defined structure and moderate molecular weight make it an ideal candidate as a fragment for screening against various biological targets.

  • Chemical Probe Synthesis: The amino group provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules or for conjugation to fluorescent tags or biotin for use as a chemical probe.

  • Scaffold for Library Synthesis: It can serve as a starting point for the parallel synthesis of a library of related compounds to explore structure-activity relationships (SAR) against a particular enzyme or receptor. Benzamides, in general, are known to be versatile precursors in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs[4].

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical compound. Based on available data, this compound requires careful handling.

GHS Hazard Classification

The compound is classified with the following hazards:

Hazard CodeDescriptionSource
H302Harmful if swallowedPubChem[1], Sigma-Aldrich[2]
H319Causes serious eye irritationPubChem[1], Sigma-Aldrich[2]
H315Causes skin irritationPubChem[1]
H335May cause respiratory irritationPubChem[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • First Aid:

    • Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

    • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting.

    • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

References

  • PubChem. (n.d.). 4-amino-3-methyl-N-(propan-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 4-Amino-N-isopropyl-3-methylbenzamide, a valuable building block in pharmaceutical and materials science research. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step approach with a focus on scientific integrity, reproducibility, and practical insights.

Introduction and Strategic Overview

This compound is an aromatic amide with a substitution pattern that makes it a key intermediate for the synthesis of a variety of more complex molecules. The strategic design of its synthesis hinges on a robust and scalable three-step sequence, commencing with the commercially available starting material, 2,4-dimethylnitrobenzene. This pathway is selected for its high-yielding steps, the relative ease of purification of intermediates, and the use of well-established and understood chemical transformations.

The overall synthetic strategy can be visualized as follows:

Synthesis_Pathway Start 2,4-Dimethylnitrobenzene Step1 Step 1: Oxidation Start->Step1 Intermediate1 3-Methyl-4-nitrobenzoic Acid Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 4-Amino-3-methylbenzoic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Step1_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2,4-Dimethylnitrobenzene 2,4-Dimethylnitrobenzene 3-Methyl-4-nitrobenzoic Acid 3-Methyl-4-nitrobenzoic Acid 2,4-Dimethylnitrobenzene->3-Methyl-4-nitrobenzoic Acid Oxidation Nitric Acid (HNO3) Nitric Acid (HNO3) Step2_Scheme cluster_reactants Reactant cluster_reagents Reagents cluster_products Product 3-Methyl-4-nitrobenzoic Acid 3-Methyl-4-nitrobenzoic Acid 4-Amino-3-methylbenzoic Acid 4-Amino-3-methylbenzoic Acid 3-Methyl-4-nitrobenzoic Acid->4-Amino-3-methylbenzoic Acid Reduction H2, Pd/C H2, Pd/C Step3A_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 4-Amino-3-methylbenzoic Acid\n+\nIsopropylamine 4-Amino-3-methylbenzoic Acid + Isopropylamine This compound This compound 4-Amino-3-methylbenzoic Acid\n+\nIsopropylamine->this compound Amide Coupling EDCI, HOBt, Base (e.g., DIPEA) EDCI, HOBt, Base (e.g., DIPEA) Step3B_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagent cluster_products Product 4-Amino-3-methylbenzoic Acid\n+\nThionyl Chloride (SOCl2) 4-Amino-3-methylbenzoic Acid + Thionyl Chloride (SOCl2) 4-Amino-3-methylbenzoyl Chloride 4-Amino-3-methylbenzoyl Chloride 4-Amino-3-methylbenzoic Acid\n+\nThionyl Chloride (SOCl2)->4-Amino-3-methylbenzoyl Chloride Acyl Chloride Formation This compound This compound 4-Amino-3-methylbenzoyl Chloride->this compound Amination Isopropylamine Isopropylamine

An In-depth Technical Guide to 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Amino-N-isopropyl-3-methylbenzamide, a substituted benzamide of interest to researchers and professionals in drug discovery and chemical synthesis. Due to the limited availability of published data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer predictive insights and practical methodologies.

Molecular Identity and Physicochemical Properties

This compound is an aromatic amide characterized by a benzamide core structure with three substituents on the phenyl ring: an amino group at position 4, an N-isopropyl amide group, and a methyl group at position 3.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Canonical SMILES CC(C)NC(=O)c1ccc(N)c(C)c1
InChI Key RXNCBCWEWIPAST-UHFFFAOYSA-N
CAS Number Not available-
Predicted LogP ~2.5-3.0(Estimated)
Appearance Solid (predicted)

Synthesis Strategies: A Mechanistic Perspective

Retrosynthetic Analysis

A retrosynthetic approach suggests two primary pathways for the synthesis of the target molecule.

G cluster_0 Pathway A: Amidation then Nitration/Reduction cluster_1 Pathway B: Halogenation/Amination then Amidation target This compound intermediate_A1 N-isopropyl-3-methyl-4-nitrobenzamide target->intermediate_A1 Reduction intermediate_B1 4-Amino-3-methylbenzoic acid target->intermediate_B1 Amide Coupling precursor_A1 3-Methyl-4-nitrobenzoic acid intermediate_A1->precursor_A1 Amide Coupling precursor_A2 Isopropylamine intermediate_A1->precursor_A2 Amide Coupling precursor_B1 4-Chloro-3-methylbenzoic acid intermediate_B1->precursor_B1 Nucleophilic Aromatic Substitution precursor_B2 Ammonia Source intermediate_B1->precursor_B2 Nucleophilic Aromatic Substitution

Caption: Retrosynthetic pathways for this compound.

Experimental Protocol: A Proposed Synthesis Route

The following protocol is a proposed synthetic route based on well-established chemical transformations for analogous compounds.

Step 1: Synthesis of N-isopropyl-3-methyl-4-nitrobenzamide

This step involves the coupling of 3-methyl-4-nitrobenzoic acid with isopropylamine. The use of a coupling agent such as thionyl chloride to form the acyl chloride is a standard and effective method.

  • Materials: 3-methyl-4-nitrobenzoic acid, thionyl chloride, isopropylamine, dichloromethane (DCM), triethylamine.

  • Procedure:

    • To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Catalytic dimethylformamide (DMF) may be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the completion of the acyl chloride formation by TLC.

    • In a separate flask, dissolve isopropylamine (1.5 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C.

    • Slowly add the freshly prepared 3-methyl-4-nitrobenzoyl chloride solution to the isopropylamine solution.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-isopropyl-3-methyl-4-nitrobenzamide.

    • Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group of N-isopropyl-3-methyl-4-nitrobenzamide can be reduced to the corresponding amine using various established methods, such as catalytic hydrogenation.

  • Materials: N-isopropyl-3-methyl-4-nitrobenzamide, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve N-isopropyl-3-methyl-4-nitrobenzamide (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

G start 3-Methyl-4-nitrobenzoic acid step1 Acyl Chloride Formation (SOCl₂, DCM) start->step1 intermediate1 3-Methyl-4-nitrobenzoyl chloride step1->intermediate1 step2 Amidation (Isopropylamine, Et₃N, DCM) intermediate1->step2 intermediate2 N-isopropyl-3-methyl-4-nitrobenzamide step2->intermediate2 step3 Nitro Group Reduction (H₂, Pd/C, EtOH) intermediate2->step3 end This compound step3->end

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its ¹H and ¹³C NMR, IR, and mass spectra can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (3H) with distinct coupling patterns. - Isopropyl group protons: a septet (1H) and a doublet (6H). - Amino group protons (2H) as a broad singlet. - Amide proton (1H) as a broad signal. - Methyl group protons (3H) as a singlet.
¹³C NMR - Aromatic carbons (6 signals). - Carbonyl carbon (~165-170 ppm). - Isopropyl carbons (2 signals). - Methyl carbon.
IR Spectroscopy - N-H stretching of the primary amine (~3300-3500 cm⁻¹). - N-H stretching of the secondary amide (~3300 cm⁻¹). - C=O stretching of the amide (~1630-1680 cm⁻¹). - Aromatic C-H and C=C stretching.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 192.26. - Fragmentation pattern corresponding to the loss of the isopropyl group and other characteristic fragments.

Potential Applications and Biological Relevance

The biological activity of this compound has not been extensively studied. However, the substituted benzamide scaffold is a well-known pharmacophore in medicinal chemistry.

  • Dopamine Receptor Antagonism: Many substituted benzamides are known to act as dopamine D2 receptor antagonists and are used as antipsychotic and antiemetic drugs. It is plausible that this compound could exhibit similar activity.

  • Enzyme Inhibition: The benzamide moiety is present in a variety of enzyme inhibitors, including poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.

  • Antimicrobial Agents: Some aminobenzamide derivatives have been investigated for their antimicrobial properties.[1][2][3][4]

  • Agrochemicals: Related N-substituted benzamides have been developed as herbicides and insecticides.

Further screening and biological evaluation are necessary to determine the specific pharmacological profile of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on data for structurally similar aminobenzamides, the following hazards should be considered[5][6]:

Table 3: GHS Hazard Classifications for Related Aminobenzamides

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H335May cause respiratory irritation

Handling Precautions:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity within the broader class of substituted benzamides. This guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential areas of application based on established chemical principles and data from analogous compounds. It is intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and evaluation of this and other novel benzamide derivatives. Further experimental investigation is warranted to fully elucidate the unique properties and potential of this molecule.

References

  • PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. US20100210845A1 - Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • PubChem. N-isopropyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115–5127. [Link]

  • PubChem. 4-amino-3-methyl-N-(propan-2-yl)benzamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. C11H16N2O. [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. [Link]

  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033963). [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • Progress in Chemistry. Synthesis of o-Aminobenzamide Compounds. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • PubChem. 4-Methyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • PubChem. N-Isopropylbenzamide. National Center for Biotechnology Information. [Link]

  • RASAYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Biological Activity of 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the systematic investigation of the biological activity of the novel compound, 4-Amino-N-isopropyl-3-methylbenzamide. Given the limited publicly available data on this specific molecule, this document serves as a strategic roadmap, grounded in the established pharmacology of its structural motifs, to uncover its therapeutic potential. We will explore plausible biological targets and outline a rigorous, multi-pronged experimental approach to define its pharmacological profile.

Introduction: Deconstructing this compound for Targeted Investigation

This compound is a synthetic molecule characterized by a substituted benzamide core. The biological activities of benzamide derivatives are diverse, ranging from anticancer to central nervous system (CNS) and antimicrobial effects.[1][2] A thorough analysis of its constituent chemical moieties provides a rational basis for hypothesizing its potential biological activities and designing a robust screening cascade.

Structural Features and Their Pharmacological Implications:

  • Aminobenzamide Scaffold: This core structure is a well-established pharmacophore present in a variety of clinically significant drugs. Notably, it is a key feature in inhibitors of enzymes crucial for cell survival and proliferation, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[3][4][5] The amino group's position and substitution are critical in determining target specificity and potency.[3]

  • N-isopropyl Group: The substitution on the amide nitrogen significantly influences a molecule's pharmacokinetic and pharmacodynamic properties. An N-isopropyl group can affect receptor binding, membrane permeability, and metabolic stability. However, its impact can be unpredictable, sometimes leading to a decrease in activity for certain targets like β-adrenergic receptors.[6]

  • 4-Amino Group: The presence of an amino group at the 4-position of the benzamide ring is a common feature in molecules targeting various receptors and enzymes. For instance, it is a key substituent in some dopamine and serotonin receptor antagonists.[7]

  • 3-Methyl Group: The methyl substitution on the benzene ring can influence the molecule's conformation and its interaction with biological targets, potentially enhancing selectivity or potency.

Based on this structural analysis, we can formulate three primary hypotheses for the biological activity of this compound:

  • Hypothesis 1: Anticancer Activity through inhibition of HDACs or PARPs.

  • Hypothesis 2: Central Nervous System Activity by modulating dopamine or serotonin receptors.

  • Hypothesis 3: Antimicrobial Activity against a range of bacterial and fungal pathogens.

The following sections will detail the experimental workflows to systematically test these hypotheses.

Investigating Anticancer Potential

The presence of the aminobenzamide scaffold strongly suggests a potential for anticancer activity.[3] Our investigation will focus on two key pathways commonly targeted by aminobenzamide derivatives: HDAC and PARP inhibition.

Initial Cytotoxicity Screening

A foundational step in assessing anticancer potential is to determine the compound's cytotoxic effects on various cancer cell lines.

Experimental Protocol: MTT/MTS Cell Viability Assay

  • Cell Line Selection: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., breast, lung, colon, leukemia).

  • Cell Seeding: Plate the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[8]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation:

Cell LineCancer TypeThis compound IC50 (µM)Positive Control IC50 (µM)
MCF-7BreastExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental Data
K562LeukemiaExperimental DataExperimental Data
Mechanistic Assays: HDAC and PARP Inhibition

If significant cytotoxicity is observed, the next step is to investigate the underlying mechanism by assessing the compound's ability to inhibit HDAC and PARP enzymes.

Experimental Workflow: In Vitro Enzyme Inhibition Assays

cluster_0 Hypothesis: Anticancer Activity cluster_1 In Vitro Enzyme Assays cluster_2 Cell-Based Mechanistic Assays A This compound B HDAC Inhibition Assay (Fluorometric) A->B Test for HDAC inhibition C PARP Inhibition Assay (Colorimetric) A->C Test for PARP inhibition D Western Blot for Acetylated Histones B->D Validate in-cell activity E PAR Formation Assay C->E Validate in-cell activity cluster_0 Hypothesis: CNS Activity cluster_1 Primary Screening: Receptor Binding cluster_2 Functional Assays (for active compounds) A This compound B Dopamine Receptor Panel (D1, D2, D3, D4) A->B Assess binding affinity C Serotonin Receptor Panel (5-HT1A, 5-HT2A, 5-HT3, 5-HT4) A->C Assess binding affinity D Agonist/Antagonist Activity (e.g., cAMP, Calcium Flux) B->D Determine functional effect C->D Determine functional effect

Caption: Workflow for evaluating CNS receptor activity.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes expressing the specific receptor subtype of interest (e.g., human D2 or 5-HT2A receptors).

  • Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a specific radioligand (e.g., [3H]spiperone for D2 receptors), and various concentrations of this compound.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity for the receptor.

Data Presentation:

Receptor SubtypeRadioligandThis compound Ki (nM)Reference Compound Ki (nM)
Dopamine D2[3H]SpiperoneExperimental DataExperimental Data
Dopamine D3[3H]SpiperoneExperimental DataExperimental Data
Dopamine D4[3H]SpiperoneExperimental DataExperimental Data
Serotonin 5-HT2A[3H]KetanserinExperimental DataExperimental Data
Serotonin 5-HT3[3H]GranisetronExperimental DataExperimental Data
Functional Assays

For receptors where significant binding is observed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Line: Use a cell line stably expressing the receptor of interest (e.g., CHO cells with the D1 receptor).

  • Compound Treatment: Treat the cells with the test compound in the presence or absence of a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercial ELISA or HTRF assay kit.

  • Data Analysis: Determine if the compound stimulates (agonist) or inhibits (antagonist) cAMP production.

Antimicrobial Activity Screening

Aminobenzamide derivatives have also been reported to possess antimicrobial properties. [9]A preliminary screening against a panel of clinically relevant bacteria and fungi is warranted.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth Microdilution Assay

  • Microorganism Panel: Select a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in the appropriate growth medium.

  • Inoculation: Add a standardized inoculum of each microorganism to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismTypeThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental DataExperimental Data
Escherichia coliGram-negativeExperimental DataExperimental Data
Pseudomonas aeruginosaGram-negativeExperimental DataExperimental Data
Candida albicansFungusExperimental DataExperimental Data

Conclusion and Future Directions

This technical guide outlines a systematic and hypothesis-driven approach to characterize the biological activity of the novel compound this compound. By leveraging the known pharmacology of its structural components, we have proposed three plausible avenues of investigation: anticancer, central nervous system, and antimicrobial activities. The detailed experimental protocols provide a clear path for researchers to generate robust and meaningful data.

Positive results in any of these primary screens will necessitate further, more in-depth studies, including but not limited to:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • In Vivo Efficacy: Testing in relevant animal models of cancer, neurological disorders, or infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

The comprehensive evaluation of this compound, as detailed in this guide, will be instrumental in determining its potential as a novel therapeutic agent.

References

  • Amisulpride is an atypical benzamide antipsychotic/antidepressant, whose mechanism of action is thought to depend mainly on dopamine D 2/3 receptor activity, but also with some serotonin 5-HT 2B/7 effects. The present study examined the role of D 2/3 receptors and 5-HT 2B/7 receptors in amisulpride's discriminative stimulus. (Source: Not explicitly cited in the provided text, but inferred from the context of benzamides and CNS activity)
  • Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. (Source: Not explicitly cited in the provided text, but relevant to cytotoxicity assays)
  • Macchia B, Balsamo A, Lapucci A, Macchia F, Manera C, Nencetti S, Breschi MC, Lucacchini A, Martini C, Martinotti E. An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Des Deliv. 1988 May;2(4):257-62. [6]4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. [3]5. Benzamide – Knowledge and References. Taylor & Francis. [10]6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [2]7. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [4]8. Bioassays for anticancer activities. PubMed. [8]9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience. NCBI. (Source: Not explicitly cited in the provided text, but relevant to CNS assays)

  • A Bifunctional PARP-HDAC Inhibitor with Activity in Ewing Sarcoma. PMC - NIH. [11]11. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. [7]12. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers. [5]13. ...

  • Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. PubMed.

Sources

Unraveling the Enigma: A Proposed Mechanism of Action and Investigative Guide for 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the current void in pharmacological knowledge surrounding the novel compound, 4-Amino-N-isopropyl-3-methylbenzamide. In the absence of published data on its mechanism of action, we present a scientifically-grounded hypothetical framework. Drawing from extensive structure-activity relationship (SAR) analysis of analogous benzamide compounds, we postulate that this compound primarily functions as a dopamine D2/D3 receptor antagonist. This guide provides a comprehensive, multi-stage research protocol designed to rigorously test this hypothesis, encompassing initial target validation, in-depth in vitro characterization, and subsequent in vivo efficacy studies. Our objective is to furnish researchers, scientists, and drug development professionals with a robust roadmap for elucidating the pharmacological identity of this promising, yet uncharacterized, molecule.

Introduction: The Benzamide Scaffold and a Knowledge Gap

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatility in targeting a wide array of physiological pathways. Compounds incorporating this moiety have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents, primarily through their interaction with dopamine receptors.[1][2] Furthermore, recent research has expanded the therapeutic landscape of benzamides to include novel targets such as G-protein coupled receptors (GPCRs) and enzymes implicated in oncology.

Despite this rich history, the specific biological activity of this compound remains uncharacterized in publicly available literature. Its unique substitution pattern—an amino group at the 4-position, a methyl group at the 3-position, and an N-isopropyl group—differentiates it from well-studied analogues, suggesting a potentially distinct pharmacological profile. This guide aims to bridge this knowledge gap by proposing a plausible mechanism of action and outlining a rigorous, phased investigative strategy to validate it.

A Hypothesis Rooted in Structural Analogy: Postulating Dopamine Receptor Antagonism

Based on a thorough analysis of structurally related compounds, we hypothesize that this compound acts as a selective antagonist of dopamine D2 and/or D3 receptors.

Rationale:

  • The Benzamide Pharmacophore: The core benzamide structure is a well-established pharmacophore for dopamine receptor ligands.[3]

  • Amino Group Substitution: The 4-amino substitution is a common feature in many dopamine receptor antagonists and can contribute to binding affinity.

  • N-Alkyl Substitution: The N-isopropyl group on the amide nitrogen is consistent with substitutions seen in other dopamine receptor ligands and can influence selectivity and potency.[4]

The following diagram illustrates the proposed initial interaction of this compound with a hypothetical dopamine receptor binding pocket.

cluster_receptor Dopamine D2/D3 Receptor Binding Pocket cluster_ligand This compound Asp Aspartate (Ionic Interaction) Ser Serine (H-Bond) Phe Phenylalanine (Hydrophobic) Trp Tryptophan (Hydrophobic) Amine 4-Amino Group Amine->Asp Ionic Bond Amide Amide Linkage Amide->Ser Hydrogen Bond Isopropyl N-Isopropyl Group Isopropyl->Phe Hydrophobic Interaction Methyl 3-Methyl Group Methyl->Trp Hydrophobic Interaction G Start Hypothesis: D2/D3 Antagonism Phase1 Phase 1: Initial Target Screening Start->Phase1 Broad Receptor Panel Phase2 Phase 2: In Vitro Pharmacological Profiling Phase1->Phase2 Identified Primary Target(s) Phase3 Phase 3: Cellular Functional Assays Phase2->Phase3 Confirmed Affinity & Selectivity Phase4 Phase 4: In Vivo Proof-of-Concept Phase3->Phase4 Demonstrated Cellular Activity End Mechanism Elucidation Phase4->End Validated In Vivo Efficacy

Caption: Phased experimental workflow for mechanism of action elucidation.

Phase 1: Broad Target Screening and Initial Validation

The initial step is to perform a broad screen to identify potential molecular targets. This approach mitigates the risk of focusing too narrowly on the dopamine receptor hypothesis.

Experimental Protocol: Radioligand Binding Assay Panel

  • Objective: To assess the binding affinity of this compound against a diverse panel of receptors, ion channels, and transporters.

  • Procedure:

    • Synthesize or procure high-purity this compound.

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 40-50 common CNS targets, including but not limited to:

      • Dopamine receptors (D1, D2, D3, D4, D5)

      • Serotonin receptors (various subtypes)

      • Adrenergic receptors (alpha and beta subtypes)

      • Muscarinic receptors

      • Histamine receptors

      • Opioid receptors

    • For any target showing significant inhibition (e.g., >50% at 10 µM), perform a follow-up concentration-response curve to determine the inhibition constant (Ki).

  • Self-Validation: The inclusion of multiple receptor families provides an internal control. High affinity for a specific receptor class (e.g., dopamine receptors) while showing minimal affinity for others would provide strong preliminary evidence for selectivity.

Phase 2: In-Depth In Vitro Pharmacological Profiling

Assuming Phase 1 identifies dopamine D2 and/or D3 receptors as primary targets, this phase will characterize the binding kinetics and selectivity in greater detail.

Experimental Protocol: Saturation and Competitive Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound for D2 and D3 receptors, and to confirm its competitive binding nature.

  • Cell Lines: Use stable cell lines expressing human recombinant D2 and D3 receptors (e.g., HEK293 or CHO cells).

  • Saturation Binding:

    • Prepare cell membrane homogenates.

    • Incubate membranes with increasing concentrations of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-WC-10 for D3). [5] 3. Perform parallel incubations in the presence of a saturating concentration of a known unlabeled antagonist (e.g., haloperidol) to determine non-specific binding.

    • Separate bound and free radioligand by rapid filtration and quantify radioactivity.

    • Analyze data using non-linear regression to determine Kd and Bmax.

  • Competitive Binding:

    • Incubate cell membranes with a fixed concentration of the radioligand (near its Kd value).

    • Add increasing concentrations of unlabeled this compound.

    • Analyze data to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

  • Data Presentation:

ParameterDopamine D2 ReceptorDopamine D3 Receptor
Ki (nM) Experimental ValueExperimental Value
Hill Slope Experimental ValueExperimental Value
Phase 3: Cellular Functional Assays

This phase aims to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s).

Experimental Protocol: cAMP Accumulation Assay

  • Objective: To measure the effect of this compound on dopamine-induced changes in intracellular cyclic AMP (cAMP) levels.

  • Principle: D2 and D3 receptors are Gi/o-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP production. An antagonist will block this effect.

  • Procedure:

    • Use the same D2 and D3 expressing cell lines as in Phase 2.

    • Pre-treat cells with this compound at various concentrations.

    • Stimulate the cells with a known dopamine receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Construct concentration-response curves for the agonist in the presence and absence of the test compound. A rightward shift in the agonist's curve with no change in the maximal response is indicative of competitive antagonism.

Dopamine Dopamine D2/D3_Receptor D2/D3_Receptor Dopamine->D2/D3_Receptor Agonist Gi/o Gi/o D2/D3_Receptor->Gi/o Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases 4-ANM This compound 4-ANM->D2/D3_Receptor Antagonist (Hypothesized)

Caption: Hypothesized signaling pathway for D2/D3 receptor antagonism.

Phase 4: In Vivo Proof-of-Concept

The final phase involves testing the compound in an animal model to demonstrate its physiological effects, consistent with the in vitro findings.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Objective: To assess the ability of this compound to block the stimulant effects of amphetamine, a classic in vivo screen for dopamine receptor antagonists.

  • Principle: Amphetamine increases locomotor activity by promoting dopamine release in the brain. This effect is mediated by D2/D3 receptors.

  • Procedure:

    • Acclimate rodents (mice or rats) to open-field arenas.

    • Administer various doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • After a suitable pre-treatment time, administer a standard dose of d-amphetamine.

    • Record locomotor activity (e.g., distance traveled, rearing) for a set period using automated tracking software.

  • Expected Outcome: A dose-dependent reduction in amphetamine-induced hyperlocomotion by this compound would provide strong in vivo evidence for its dopamine antagonist activity.

Conclusion and Future Directions

This guide has established a strong, evidence-based hypothesis for the mechanism of action of this compound as a dopamine D2/D3 receptor antagonist. The detailed, multi-phased experimental workflow provides a clear and scientifically rigorous path for the definitive elucidation of its pharmacological properties.

Successful validation of this hypothesis would position this compound as a valuable tool for CNS research and a potential lead compound for the development of novel therapeutics for disorders involving dopaminergic dysfunction, such as schizophrenia or substance use disorders. Further studies would then be warranted to investigate its pharmacokinetic profile, off-target effects, and potential for biased agonism.

References

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). ChemRxiv. [Link]

  • 3-Amino-N-methylbenzamide. PubChem. [Link]

  • N-isopropyl-3-methylbenzamide. PubChem. [Link]

  • N-Isopropylbenzamide. PubChem. [Link]

  • The substituted benzamides--a novel class of dopamine antagonists. (1979). Life Sciences. [Link]

  • 4-Methyl-N-(1-methylethyl)benzamide. PubChem. [Link]

  • Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). ChemMedChem. [Link]

  • (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. (1996). Journal of Medicinal Chemistry. [Link]

  • [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. PubChem. [Link]

  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. [Link]

  • Substituted benzamides as cerebral dopamine antagonists in rodents. (1977). Neuropharmacology. [Link]

Sources

A Technical Guide to Investigating the Therapeutic Potential of 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Amino-N-isopropyl-3-methylbenzamide is a substituted benzamide, a chemical scaffold of significant pharmacological interest. While this specific molecule is not extensively characterized in public-domain literature, its structural motifs suggest a high probability of interaction with several therapeutically relevant protein families. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its potential therapeutic targets. We will proceed from the most probable hypotheses based on the well-established pharmacology of benzamide derivatives to more exploratory avenues. This document is structured not as a rigid protocol, but as a logical, decision-driven workflow that a drug discovery scientist would employ to unlock the therapeutic promise of a novel chemical entity.

Part 1: Foundational Analysis & Primary Target Hypothesis

The benzamide moiety is a privileged scaffold in medicinal chemistry. Decades of research have established its role in targeting the central nervous system (CNS), primarily through modulation of dopaminergic pathways.[1][2] Therefore, the most logical and evidence-based starting point for the investigation of this compound is its potential activity as a dopamine receptor ligand.

Core Hypothesis: Dopamine D2/D3 Receptor Antagonism

Substituted benzamides like sulpiride and amisulpride are well-documented selective antagonists of dopamine D2 and D3 receptors.[1][3] This selectivity often spares them from the more severe side effects of typical neuroleptics that exhibit broader receptor activity.[4] The mechanism involves modulating the dopaminergic system in the mesocorticolimbic area, which is crucial for cognitive and emotional processing.[1] This action underpins their use in treating schizophrenia (negative symptoms) and dysthymia.[1][3]

The clinical utility is often dose-dependent. Low doses may preferentially block presynaptic autoreceptors, leading to an increase in dopamine release and an antidepressant effect, while higher doses block postsynaptic receptors, resulting in antipsychotic action.[3]

Initial Experimental Validation Workflow:

The first step is to ascertain if this compound binds to and modulates dopamine receptors.

Workflow Diagram: Initial Dopamine Receptor Screening

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity A Compound Procurement (this compound) B Radioligand Binding Assay Target: D2 & D3 Receptors Radioligand: [3H]Spiperone or [3H]Raclopride A->B C Data Analysis: Ki Determination B->C D Cell Line Selection (e.g., HEK293 or CHO expressing D2/D3) C->D If Ki < 1µM E cAMP Accumulation Assay (Forskolin-stimulated) D->E F Data Analysis: IC50 Determination (Antagonist Mode) E->F G Proceed to Secondary & Exploratory Targets F->G If IC50 confirms antagonism

Caption: Initial screening workflow for dopamine receptor activity.

Protocol 1: Radioligand Binding Assay for D2/D3 Receptors

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for human dopamine D2 and D3 receptors.

  • Materials:

    • Test Compound: this compound.

    • Membrane Preparations: Commercially available membranes from cells stably expressing human D2 or D3 receptors.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a common D2/D3 antagonist).

    • Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone.

    • Assay Buffer: Tris-HCl based buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).

    • Scintillation Cocktail and Vials.

    • Microplate Scintillation Counter.

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kₔ, and either buffer (for total binding), non-specific ligand (for non-specific binding), or test compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part 2: Secondary & Exploratory CNS Targets

While dopamine receptors are the primary hypothesis, the benzamide scaffold is versatile. Related structures have shown activity against other CNS targets.

Acetylcholinesterase (AChE) Inhibition

Certain benzamide and picolinamide derivatives act as acetylcholinesterase inhibitors, a key strategy in managing Alzheimer's disease.[5] This inhibition increases the level of acetylcholine in the brain, aiding in symptomatic relief.

  • Experimental Approach: A colorimetric assay using Ellman's reagent is the standard method. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound measured at 412 nm. The inhibition of this color development is proportional to the compound's activity.

GPR52 Agonism

Recent research has identified aminobenzamides as potent agonists for GPR52, an orphan G protein-coupled receptor implicated in CNS disorders like schizophrenia.[6] This presents a novel, alternative CNS-related therapeutic avenue.

  • Experimental Approach: A functional assay measuring cAMP accumulation in cells expressing GPR52 would be the primary screening method. Agonists will increase cAMP levels, which can be quantified using HTRF (Homogeneous Time-Resolved Fluorescence) or similar luminescence-based reporter assays.

Part 3: Exploratory Oncology Targets

The application of benzamide derivatives extends into oncology, where they can modulate cancer progression through diverse mechanisms.

Histone Deacetylase (HDAC) Inhibition

A significant class of anticancer agents, HDAC inhibitors, includes compounds with a benzamide scaffold. These molecules typically feature a zinc-binding group (which the benzamide carbonyl can be), a linker, and a surface-recognition cap.[7] They function by preventing the deacetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes.

  • Experimental Approach: Commercially available fluorescent or colorimetric HDAC activity assays are robust screening tools. These assays use a fluorogenic or colorimetric substrate that is cleaved by HDAC, and the signal is quenched upon inhibition. A comprehensive panel screen against different HDAC isoforms (I, II, III, IV) is recommended.

Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding at the colchicine site.[8] This action disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.

  • Experimental Approach: An in vitro tubulin polymerization assay is the definitive experiment. Purified tubulin is induced to polymerize by GTP and warming. The increase in turbidity (light scattering) is measured over time at 340 nm. An effective inhibitor will prevent this increase in turbidity.

ABCG2 Transporter Inhibition

Multidrug resistance (MDR) is a major hurdle in chemotherapy. The ABCG2 transporter is an efflux pump that removes anticancer drugs from cells. Novel benzamide derivatives have been shown to inhibit ABCG2, thereby restoring the efficacy of chemotherapeutic agents.[9][10]

  • Experimental Approach: A cell-based efflux assay is most relevant. Cancer cells overexpressing ABCG2 (e.g., S1-M1-80 or NCI-H460/MX20) are loaded with a fluorescent ABCG2 substrate like pheophorbide A or Hoechst 33342. The ability of the test compound to increase the intracellular accumulation of the fluorescent substrate (measured by flow cytometry or fluorescence microscopy) indicates inhibition of the efflux pump.

Workflow Diagram: Tiered Target Validation Strategy

G cluster_0 Tier 1: Primary Hypothesis (High Probability) cluster_1 Tier 2: Secondary Hypotheses (Medium Probability) cluster_2 Tier 3: Exploratory Targets (Structure-Activity Relationship Driven) A Test Compound: This compound B Dopamine Receptor (D2/D3) Screening (Binding & Functional Assays) A->B C AChE Inhibition Assay B->C If D2/D3 negative or weak D HDAC Isoform Panel Screen B->D E GPR52 Functional Assay B->E F Tubulin Polymerization Assay C->F If CNS targets negative G ABCG2 Efflux Assay D->G H Androgen Receptor Interaction Assay E->H

Caption: A logical, tiered workflow for target identification.

Part 4: Data Summary and Prioritization

A systematic investigation will yield a significant amount of quantitative data. This data should be organized to facilitate clear decision-making and prioritization for further studies.

Potential Target Class Primary Assay Key Parameter Hypothesized Outcome for Positive Hit Potential Therapeutic Area
Dopamine Receptors Radioligand Binding / cAMP AssayKᵢ / IC₅₀< 1 µMPsychiatry (Schizophrenia, Depression)
Acetylcholinesterase Ellman's Reagent AssayIC₅₀< 10 µMNeurodegeneration (Alzheimer's)
HDACs Fluorometric Activity AssayIC₅₀< 1 µM (isoform selective preferred)Oncology
Tubulin In Vitro Polymerization AssayIC₅₀< 1 µMOncology
ABCG2 Transporter Fluorescent Substrate EffluxEC₅₀ (for substrate accumulation)< 5 µMOncology (Chemo-sensitization)
Androgen Receptor AR-Coactivator Interaction AssayIC₅₀< 1 µMOncology (Prostate Cancer)
GPR52 cAMP Functional AssayEC₅₀< 1 µMPsychiatry (Schizophrenia)

Conclusion

While this compound is an uncharacterized entity, its chemical structure provides a strong, rational basis for a targeted investigation into its therapeutic potential. The benzamide scaffold is a proven pharmacophore with a high propensity for interacting with dopamine receptors, HDACs, and other key drug targets. By following a tiered, hypothesis-driven approach—starting with the most probable targets and expanding outward—researchers can efficiently and systematically elucidate the compound's mechanism of action. The experimental protocols and logical workflows outlined in this guide provide a robust framework for transforming this novel chemical matter into a potential therapeutic candidate.

References

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(3), 247-253. [Link]

  • Geden, J. V., Al-Harrasi, R. H., & Ciulli, A. (2019). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry, 32(11), 2491-2501. [Link]

  • Jenner, P., & Marsden, C. D. (1981). Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. Acta Psychiatrica Scandinavica. Supplementum, 291, 109-123. [Link]

  • Gotor, R., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(2), M1232. [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals, 16(7), 983. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Kral, V., & Radochova, M. (1990). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceskoslovenska Farmacie, 39(8), 364-371. [Link]

  • Manohar, S., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. [Link]

  • Wikipedia contributors. (n.d.). γ-Hydroxybutyric acid. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Scatton, B., et al. (2001). Consensus on the use of substituted benzamides in psychiatric patients. L'Encephale, 27(4), 345-351. [Link]

  • Li, W., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(4), 1157-1167. [Link]

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485. [Link]

  • Konkimalla, V. B., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. [Link]

  • Perrault, G., et al. (1990). The discriminant dopamine antagonist property of benzamides is observed at various times after their systemic or intracerebroventricular administration. Neuropharmacology, 29(1), 33-39. [Link]

  • Konkimalla, V. B., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(5), 2463. [Link]

  • Singh, S., et al. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1485-1492. [Link]

  • Chen, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(17), 11684-11704. [Link]

  • Kim, J., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(19), 6825. [Link]

  • Wang, C., et al. (2023). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

  • Butini, S., et al. (2016). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 59(23), 10547-10574. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Journal of Medicinal Chemistry, 65(23), 15846-15867. [Link]

  • Pires, A. S., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10694. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(12), 8070-8090. [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. [Link]

Sources

4-Amino-N-isopropyl-3-methylbenzamide structure-activity relationship

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Postulated Structure-Activity Relationship of 4-Amino-N-isopropyl-3-methylbenzamide for Drug Discovery Professionals

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This document provides a comprehensive analysis of this compound, a specific derivative with undocumented biological activity. In the absence of direct experimental data, this guide synthesizes structure-activity relationship (SAR) insights from analogous compounds to postulate a framework for its potential biological activities and guide future research. We will deconstruct the molecule into its key structural components, propose likely molecular targets, and provide detailed experimental protocols for its synthesis and biological evaluation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide group. This structural motif is considered "privileged" in medicinal chemistry due to its ability to interact with a diverse range of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.[1] The versatility of the benzamide core allows for extensive chemical modification at the phenyl ring and the amide nitrogen, enabling the fine-tuning of pharmacological properties. Consequently, benzamide derivatives have been successfully developed as drugs for a wide range of diseases, including cancer, diabetes, and infectious diseases.[2][3][4]

Molecular Profile of this compound

To establish a baseline for our analysis, we begin with the fundamental chemical properties of the target compound.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O[5]
Molecular Weight192.26 g/mol [5]
AppearanceSolid[5]
InChI KeyRXNCBCWEWIPAST-UHFFFAOYSA-N[5]
SMILESCC(C)NC(=O)c1ccc(N)c(C)c1[5]

Postulated Structure-Activity Relationship (SAR)

The biological activity of a molecule is intimately linked to its three-dimensional structure and the arrangement of its functional groups. By examining the SAR of structurally related benzamides, we can infer the likely contributions of each component of this compound to its potential biological effects.

The Benzamide Core: The Anchor for Molecular Recognition

The benzamide core itself is a critical pharmacophore. The carbonyl oxygen and the amide proton are excellent hydrogen bond donors and acceptors, respectively. This allows the benzamide moiety to anchor the molecule within the binding site of a target protein. For example, in a study of benzamide-based histone deacetylase (HDAC) inhibitors, the carbonyl group was found to form a stable interaction with a key zinc ion in the enzyme's catalytic domain, while the amide nitrogen formed a hydrogen bond with a nearby histidine residue.[1] This fundamental interaction is likely to be a key feature in the biological activity of this compound as well.

Phenyl Ring Substituents: Modulators of Potency and Selectivity

The nature and position of substituents on the phenyl ring are known to have a profound impact on the pharmacological profile of benzamide derivatives.

  • The 4-Amino Group: The amino group at the 4-position is a strong electron-donating group, which can influence the electronic properties of the entire molecule. It is also a potential hydrogen bond donor. In the context of androgen receptor inhibitors, a nitro group (a strong electron-withdrawing group) at the N-terminus of a bis-benzamide was found to be essential for biological activity.[6] This highlights the importance of the electronic nature of substituents on the phenyl ring. The amino group in our target compound could play a similar, albeit electronically opposite, critical role.

  • The 3-Methyl Group: The methyl group at the 3-position is a small, lipophilic substituent. Its primary role is likely to be steric, influencing the orientation of the molecule within a binding pocket. It can also engage in van der Waals interactions with hydrophobic residues in the target protein. In a study of benzamide derivatives as acetylcholinesterase inhibitors, the position of a dimethylamine side chain on the phenyl ring markedly influenced inhibitory activity and selectivity.[7] This suggests that the precise positioning of even small alkyl groups, like the 3-methyl group in our compound, can be a key determinant of biological activity.

The N-Isopropyl Group: The Key to the Hydrophobic Pocket

The substituent on the amide nitrogen often dictates the molecule's interaction with hydrophobic pockets in the target protein. The isopropyl group is a moderately bulky and lipophilic group. Its presence suggests that the target protein may have a corresponding hydrophobic pocket that can accommodate it. In a series of salicylanilide-based compounds, an isopropyl chain was found to be a favorable substituent for antibacterial activity, suggesting it fits well into a hydrophobic region of the bacterial target.[8] Therefore, the N-isopropyl group of this compound is likely to be a key contributor to its binding affinity and selectivity.

sar cluster_molecule This compound cluster_function Postulated Functional Roles Core Benzamide Core Anchor Anchoring via H-bonds (e.g., with enzyme active site) Core->Anchor Key Interaction Ring_Subs Phenyl Ring Substituents (4-Amino, 3-Methyl) Modulate Modulation of Potency & Selectivity (Electronic & Steric Effects) Ring_Subs->Modulate Fine-tuning N_Sub N-Isopropyl Group Hydrophobic Interaction with Hydrophobic Pockets N_Sub->Hydrophobic Binding Affinity

Figure 2: Postulated SAR of this compound.

Proposed Biological Evaluation: A Roadmap for Discovery

Based on the diverse activities of related benzamides, we propose a screening cascade to elucidate the biological profile of this compound.

Primary Screening: Broad-Spectrum Activity Profiling

A panel of assays should be employed to cast a wide net for potential biological activities.

Table 2: Proposed Primary Screening Assays

Assay TypePotential Target/ActivityRationale based on Analogs
Enzyme Inhibition Acetylcholinesterase (AChE)Benzamide derivatives are known AChE inhibitors.[7]
Histone Deacetylase (HDAC)The benzamide scaffold is a known zinc-binding motif in HDAC inhibitors.[1]
Glucokinase (GK)Benzamide derivatives have been studied as GK activators for diabetes.[2]
Cell-based Anticancer (e.g., against lung cancer cell lines)Benzylidene hydrazine benzamides show anticancer activity.[3]
Antimicrobial (e.g., against M. tuberculosis)Benzamides have been identified as potent inhibitors of M. tuberculosis.[4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol provides a detailed methodology for assessing the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

workflow Start Start: Prepare Reagents Add_Compound Add Test Compound to 96-well Plate Start->Add_Compound Add_Enzyme Add AChE Enzyme & Incubate Add_Compound->Add_Enzyme Add_DTNB Add DTNB Add_Enzyme->Add_DTNB Add_Substrate Add ATCI Substrate to Start Reaction Add_DTNB->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End: Report Results Analyze->End

Figure 3: Workflow for the Acetylcholinesterase Inhibition Assay.

Proposed Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from standard methods for benzamide synthesis. A common and effective method involves the coupling of a carboxylic acid with an amine.

Retrosynthetic Analysis

The target molecule can be disconnected at the amide bond, leading to 4-amino-3-methylbenzoic acid and isopropylamine as starting materials.

Proposed Synthetic Protocol

Step 1: Synthesis of 4-Amino-3-methylbenzoyl Chloride

  • To a solution of 4-amino-3-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride derivative.

Step 2: Amide Coupling

  • The crude 4-amino-3-methylbenzoyl chloride is dissolved in an inert solvent.

  • The solution is cooled in an ice bath, and isopropylamine is added dropwise in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Conclusion and Future Directions

While the biological activity of this compound has not yet been reported, this in-depth analysis of its structure and comparison with related active compounds provides a strong foundation for future investigation. The key structural features—the 4-amino and 3-methyl groups on the phenyl ring and the N-isopropyl group—are all likely to play significant roles in its molecular recognition by biological targets.

We postulate that this compound may exhibit activity as an enzyme inhibitor (e.g., AChE or HDAC), an anticancer agent, or an antimicrobial agent. The experimental protocols outlined in this guide provide a clear path forward for testing these hypotheses. The synthesis of a focused library of analogs, with systematic modifications at the 3- and 4-positions of the phenyl ring and variations of the N-alkyl substituent, will be crucial for elucidating a definitive SAR and optimizing the compound for a specific biological target. The insights presented here should serve as a valuable resource for researchers embarking on the exploration of this promising, yet uncharted, region of chemical space.

References

  • N,N-Diethyl-3-methylbenzamide - MDPI. (URL: [Link])

  • N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem. (URL: [Link])

  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. (URL: [Link])

  • Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed. (URL: [Link])

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - NIH. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

  • Synthesis route for 4-amino-N, N-diethyl-3-methyl benzamide - ResearchGate. (URL: [Link])

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. (URL: [Link])

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line - Journal of Pharmacy & Pharmacognosy Research. (URL: [Link])

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Synthetic method of N-methyl-4-(methyl amino)
  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - ResearchGate. (URL: [Link])

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis - Journal of Basic and Clinical Pharmacy. (URL: [Link])

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - Taylor & Francis Online. (URL: [Link])

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics - MDPI. (URL: [Link])

  • N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem. (URL: [Link])

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - University of Texas Southwestern Medical Center. (URL: [Link])

  • Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base - NIH. (URL: [Link])

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to 4-Amino-N-isopropyl-3-methylbenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include, but are not limited to, antimicrobial, antifungal, and kinase inhibition properties. The specific substitution pattern on the benzamide scaffold plays a crucial role in determining the compound's pharmacological profile. This technical guide provides a comprehensive overview of 4-Amino-N-isopropyl-3-methylbenzamide, a member of this important class of molecules. We will delve into its synthesis, chemical properties, and potential biological significance, offering a foundation for further research and development.

Chemical Properties and Identification

This compound is a solid organic compound with the empirical formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its structure features a central benzamide core with an amino group at the 4-position, a methyl group at the 3-position, and an isopropyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
AppearanceSolid
InChI1S/C11H16N2O/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,12H2,1-3H3,(H,13,14)
SMILESCC(C)NC(=O)c1ccc(N)c(C)c1

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on established organic chemistry principles, starting from commercially available 3-methyl-4-nitrobenzoic acid. The overall synthetic workflow involves three key steps:

  • Chlorination: Conversion of the carboxylic acid to an acid chloride.

  • Amidation: Reaction of the acid chloride with isopropylamine.

  • Reduction: Reduction of the nitro group to an amino group.

Synthesis_Workflow Start 3-Methyl-4-nitrobenzoic Acid Step1 Step 1: Thionyl Chloride (SOCl₂) Start->Step1 Intermediate1 3-Methyl-4-nitrobenzoyl chloride Step1->Intermediate1 Step2 Step 2: Isopropylamine Intermediate1->Step2 Intermediate2 N-Isopropyl-3-methyl-4-nitrobenzamide Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Fe/HCl) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-nitrobenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-methyl-4-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N-Isopropyl-3-methyl-4-nitrobenzamide

  • Rationale: The acid chloride readily reacts with a primary amine, such as isopropylamine, to form the corresponding amide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve the crude 3-methyl-4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of isopropylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.

  • Procedure:

    • Suspend N-isopropyl-3-methyl-4-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe) (e.g., 5 eq) and a catalytic amount of concentrated hydrochloric acid (HCl).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a base such as sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Characterization and Spectral Data

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMRSignals for aromatic protons, a singlet for the methyl group, a multiplet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and broad singlets for the amino and amide protons.
¹³C NMRPeaks corresponding to the aromatic carbons, the amide carbonyl carbon, the methyl carbon, and the isopropyl carbons.
IRCharacteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.
Mass SpecA molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol ).

Potential Biological Activities and Mechanism of Action

Potential as Antimicrobial and Antifungal Agents

Numerous studies have reported the antimicrobial and antifungal properties of substituted benzamides.[1][2] The presence of the amino group and the overall lipophilicity of the molecule can influence its ability to penetrate microbial cell membranes and interact with intracellular targets.

Potential as Kinase Inhibitors

The benzamide scaffold is a common feature in many kinase inhibitors used in cancer therapy. The amino and amide groups can form crucial hydrogen bonds with the hinge region of the kinase domain, while the substituted phenyl ring can occupy the hydrophobic pocket. The specific substitution pattern on this compound could confer selectivity for certain kinases.

Kinase_Inhibition cluster_kinase Kinase Domain Compound This compound Kinase Kinase Active Site Compound->Kinase Binding Hinge Hinge Region Kinase->Hinge HydrophobicPocket Hydrophobic Pocket Kinase->HydrophobicPocket ATP ATP Binding Site Hinge->ATP HydrophobicPocket->ATP

Caption: Putative binding mode of a benzamide derivative in a kinase active site.

Conclusion

This compound is a synthetically accessible compound with the potential for interesting biological activities, given the established pharmacological importance of the substituted benzamide scaffold. This technical guide has provided a detailed, scientifically-grounded protocol for its synthesis, along with an overview of its chemical properties and potential applications in drug discovery. Further investigation into the biological effects of this compound is warranted and could lead to the identification of novel therapeutic agents.

References

  • Al-Omair, M. A., et al. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(5), 643. [Link]

  • PubChem. N-isopropyl-3-methylbenzamide. [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and in-vitro antimicrobial evaluation of new 2-substituted-aminobenzamide derivatives. International journal of molecular sciences, 12(10), 6845–6857. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Royal Society of Chemistry. A green, one-pot synthesis of N-alkylbenzamides from aldehydes and alkylamines in dimethyl carbonate. [Link]

Sources

Methodological & Application

Synthesis of 4-Amino-N-isopropyl-3-methylbenzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Amino-N-isopropyl-3-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented protocol is designed to be a self-validating system, emphasizing not just the procedural steps but also the underlying chemical principles and safety considerations. Our aim is to equip researchers with a robust and reproducible method for obtaining this important scaffold.

Introduction

This compound and its derivatives are of significant interest in the development of novel therapeutic agents. The presence of a primary aromatic amine, an amide linkage, and specific substitution patterns on the benzene ring make it a versatile scaffold for generating libraries of compounds with diverse biological activities. The strategic placement of the amino, isopropylamide, and methyl groups can influence the molecule's binding affinity to various biological targets, its pharmacokinetic properties, and its overall efficacy. A reliable and scalable synthetic route is therefore crucial for facilitating further research and development in this area.

This guide outlines a robust three-step synthesis commencing from the commercially available 3-methyl-4-nitrobenzoic acid. The chosen pathway is logical and relies on well-established chemical transformations, ensuring a high probability of success.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a three-step sequence as illustrated below. This workflow is designed for efficiency and scalability.

Synthetic Workflow Start 3-Methyl-4-nitrobenzoic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 SOCl₂ or (COCl)₂ Intermediate1 4-Nitro-3-methylbenzoyl Chloride Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Isopropylamine, Base Intermediate2 4-Nitro-N-isopropyl-3-methylbenzamide Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 H₂/Pd/C or SnCl₂·2H₂O End This compound Step3->End

Caption: Overall synthetic route for this compound.

Experimental Protocols

PART 1: Synthesis of 4-Nitro-3-methylbenzoyl Chloride

Principle: The carboxylic acid functionality of 3-methyl-4-nitrobenzoic acid is converted to a more reactive acyl chloride. This activation is essential for the subsequent amidation step. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
3-Methyl-4-nitrobenzoic acidC₈H₇NO₄181.1510.0 g
Thionyl chloride (SOCl₂)SOCl₂118.9720 mL
Dichloromethane (DCM)CH₂Cl₂84.93100 mL
N,N-Dimethylformamide (DMF)C₃H₇NO73.092-3 drops

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-4-nitrobenzoic acid (10.0 g).

  • Add dichloromethane (100 mL) to the flask and stir to dissolve the starting material.

  • Carefully add a few drops of N,N-dimethylformamide (DMF) to the solution. DMF acts as a catalyst for the reaction.

  • Slowly add thionyl chloride (20 mL) to the reaction mixture at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • The resulting crude 4-nitro-3-methylbenzoyl chloride is a yellow solid or oil and is typically used in the next step without further purification.

PART 2: Synthesis of 4-Nitro-N-isopropyl-3-methylbenzamide

Principle: This step involves the nucleophilic acyl substitution of the synthesized 4-nitro-3-methylbenzoyl chloride with isopropylamine. A base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. This is a classic example of the Schotten-Baumann reaction.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Nitro-3-methylbenzoyl chlorideC₈H₆ClNO₃199.59From Part 1
IsopropylamineC₃H₉N59.111.2 equivalents
Triethylamine (TEA) or PyridineC₆H₁₅N or C₅H₅N101.19 or 79.101.5 equivalents
Dichloromethane (DCM)CH₂Cl₂84.93150 mL

Procedure:

  • Dissolve the crude 4-nitro-3-methylbenzoyl chloride from Part 1 in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • In a separate beaker, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (50 mL).

  • Cool the solution of the acyl chloride to 0 °C using an ice bath.

  • Slowly add the solution of isopropylamine and triethylamine to the acyl chloride solution dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-nitro-N-isopropyl-3-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pale yellow solid.

PART 3: Synthesis of this compound

Principle: The final step is the reduction of the nitro group to a primary amine. This transformation is crucial for the biological activity of many compounds. Two common and effective methods are provided: catalytic hydrogenation and reduction with tin(II) chloride. Catalytic hydrogenation is generally cleaner, while the tin(II) chloride method is a classic and reliable alternative.[2][3]

Principle: This method employs hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst to reduce the nitro group. It is a clean and efficient method with water as the only byproduct.[2]

Catalytic Hydrogenation Start 4-Nitro-N-isopropyl-3-methylbenzamide in Solvent Reaction H₂ (gas), Pd/C (catalyst) Pressure, Room Temperature Start->Reaction Filtration Filter to remove Pd/C Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the catalytic hydrogenation of the nitro intermediate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Nitro-N-isopropyl-3-methylbenzamideC₁₁H₁₄N₂O₃222.24From Part 2
Palladium on Carbon (10% Pd/C)Pd/C-5-10 mol%
Ethanol or Ethyl AcetateC₂H₅OH or C₄H₈O₂46.07 or 88.11100 mL
Hydrogen Gas (H₂)H₂2.02Balloon or cylinder

Procedure:

  • To a hydrogenation flask, add 4-nitro-N-isopropyl-3-methylbenzamide and ethanol (or ethyl acetate).

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography to obtain a white to off-white solid.

Principle: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro compounds, particularly in the presence of other reducible functional groups. The reaction proceeds in an acidic medium.[4][5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
4-Nitro-N-isopropyl-3-methylbenzamideC₁₁H₁₄N₂O₃222.24From Part 2
Tin(II) chloride dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.634-5 equivalents
EthanolC₂H₅OH46.07100 mL
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed
Sodium Hydroxide (NaOH)NaOH40.00As needed

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-N-isopropyl-3-methylbenzamide in ethanol.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is > 10. This will precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • Acyl Chlorides: Corrosive and moisture-sensitive. Handle in a dry environment.

  • Amines (Isopropylamine, Triethylamine): Flammable, corrosive, and have strong odors.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is properly set up and purged. Handle the Pd/C catalyst with care, as it can be pyrophoric when dry.

  • Acids and Bases (HCl, NaOH): Corrosive. Handle with appropriate care to avoid skin and eye contact.

References

  • Laue, T., & Plagens, A. (2005). Named Organic Reactions. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Organic Synthesis. (n.d.). Reduction of Aromatic Nitro Compounds. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening with 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community,

This document addresses the inquiry regarding the development of a detailed application note and high-throughput screening (HTS) protocols for the compound 4-Amino-N-isopropyl-3-methylbenzamide .

A comprehensive search of scientific literature and chemical databases has been conducted to gather the necessary information to construct a scientifically rigorous and experimentally valid guide. This process is foundational to our commitment to providing trustworthy and actionable technical documentation.

Our investigation included searches for:

  • The biological targets of this compound.

  • Its mechanism of action at a molecular and cellular level.

  • Any existing in vitro or in vivo studies detailing its biological effects.

  • Established therapeutic areas or biological pathways associated with this compound.

The results of this extensive search indicate that, at present, there is a significant lack of publicly available scientific data on the biological activity of this compound. While basic chemical and physical properties are available from commercial suppliers, the crucial information regarding its biological function, which is a prerequisite for designing any meaningful high-throughput screening assay, is not described in the accessible scientific literature.

Core Principles of HTS Assay Development

The design of any high-throughput screen, whether biochemical or cell-based, is fundamentally reliant on a known or hypothesized biological activity of the compound . Key considerations in HTS protocol development include:

  • Target Identification: Is the compound intended to interact with a specific enzyme, receptor, ion channel, or other protein?

  • Assay Principle: The selection of a detection method (e.g., fluorescence, luminescence, absorbance) is dictated by the biological event being measured (e.g., enzyme inhibition, receptor activation, changes in cell viability).

  • Cellular Context: For cell-based assays, the choice of cell line is critical and depends on the expression of the target and the relevance of the cellular background to the biological question.

  • Positive and Negative Controls: These are essential for validating the assay and are chosen based on their known interaction with the biological target or pathway.

Without a known biological target or a described phenotype, the development of a specific and reliable HTS protocol for this compound would be based on speculation. This would not meet the standards of scientific integrity and reproducibility that we uphold.

Path Forward and General Recommendations

For researchers interested in exploring the biological activities of novel compounds such as this compound, a primary screening approach would first be necessary to identify its biological effects. This could involve:

  • Phenotypic Screening: Utilizing high-content imaging or other multiparametric readouts to screen the compound against a diverse panel of cell lines to identify any observable cellular changes (e.g., changes in morphology, viability, proliferation, or expression of specific markers).

  • Target-Based Screening (Hypothesis-Driven): If there is a structural similarity to compounds with known targets, one could test this compound in assays for those specific targets. However, our current search did not yield strong evidence for such a similarity.

  • Affinity-Based Target Identification: Employing techniques such as chemical proteomics to identify the protein binding partners of the compound.

Once a biological activity or target is identified through these initial studies, a robust and specific high-throughput screening assay can then be developed and optimized.

We are committed to supporting the scientific community with high-quality technical information. As new data regarding the biological properties of this compound becomes available in the peer-reviewed literature, we will be pleased to revisit this topic and develop the detailed application notes and protocols you have requested.

We trust this explanation is helpful and transparent. Please do not hesitate to reach out with inquiries on other compounds or technologies where sufficient scientific literature allows for the creation of our in-depth technical guides.

Application Note: A Comprehensive Framework for the Preclinical Evaluation of 4-Amino-N-isopropyl-3-methylbenzamide, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The diverse chemical landscape of benzamide derivatives has yielded numerous clinically significant therapeutic agents, particularly in the realm of oncology.[1] The structural motif of 4-Amino-N-isopropyl-3-methylbenzamide suggests its potential as a modulator of critical cellular signaling pathways. While the specific molecular target of this compound is yet to be fully elucidated, its structural similarities to known kinase inhibitors warrant a thorough investigation into its potential as an anticancer agent.[2] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]

This document provides a comprehensive guide for researchers to conduct a preclinical evaluation of this compound. We present a strategic workflow, from initial characterization of the compound's physicochemical properties to detailed protocols for biochemical and cell-based assays designed to ascertain its efficacy and mechanism of action as a putative kinase inhibitor. The following protocols are designed to be robust and reproducible, providing a solid foundation for the rigorous assessment of this promising molecule.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of reliable and reproducible biological assays.[4][5]

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Solid
SMILES CC(C)NC(=O)c1ccc(N)c(C)c1
InChI Key RXNCBCWEWIPAST-UHFFFAOYSA-N

A preliminary assessment of solubility and stability is crucial before proceeding with biological assays.

Experimental Workflow for Preclinical Evaluation

Our proposed workflow provides a systematic approach to characterizing this compound, starting with fundamental property assessment and progressing to more complex biological assays.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular Activity & Toxicity A Compound Handling (Stock Solution Preparation) B Solubility Assessment A->B C Stability Analysis B->C D In Vitro Kinase Assay (e.g., ADP-Glo™) C->D Proceed if stable E IC₅₀ Determination D->E F Cellular Phosphorylation Assay (Western Blot or ELISA) E->F Confirm biochemical potency H Dose-Response Analysis F->H G Cell Viability/Cytotoxicity Assay (e.g., MTT or LDH) G->H I Comprehensive Profile of This compound H->I Synthesize findings

Figure 1: A stepwise workflow for the comprehensive evaluation of this compound.

Phase 1: Foundational Characterization Protocols

Protocol 1: Stock Solution Preparation and Storage

Accurate and consistent compound concentration is paramount for reliable data.

  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a precise amount of this compound solid.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility and Stability Assessment

Determining the solubility and stability of the compound in aqueous buffers is critical for designing subsequent assays.[4][6]

  • Kinetic Solubility Determination:

    • Prepare a series of dilutions of the DMSO stock solution in a relevant aqueous buffer (e.g., PBS or assay buffer) to final concentrations ranging from 1 µM to 100 µM.

    • Incubate the solutions at room temperature for a defined period (e.g., 2 hours).

    • Visually inspect for any precipitation.

    • For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

  • Stability in Assay Media:

    • Incubate the compound at its intended final assay concentration in the complete cell culture medium (including serum) or biochemical assay buffer.

    • Incubate for the duration of the planned experiment (e.g., 24, 48, 72 hours) at 37°C.

    • At various time points, analyze the remaining compound concentration by HPLC to determine the degradation rate.[7]

Phase 2: Biochemical Screening Protocols

Based on the aminobenzamide scaffold, a logical first step is to screen for inhibitory activity against a panel of protein kinases.[3] The following protocol describes a generic, high-throughput biochemical kinase assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[8]

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following components in this order:

      • Kinase buffer.

      • Substrate (a generic or specific peptide for the kinase of interest).

      • ATP at a concentration near the Kₘ for the specific kinase.

      • A dilution series of this compound (e.g., from 100 µM to 1 nM final concentration). Include a DMSO-only control (100% kinase activity) and a no-enzyme control (background).

    • Initiate the reaction by adding the kinase enzyme.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Kinase Reaction cluster_1 Inhibition by Compound cluster_2 Luminescent Readout A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Phosphorylation D ADP B->D C This compound C->A Blocks ATP binding or catalytic activity E ATP D->E ADP-Glo™ Reagent F Light E->F Kinase Detection Reagent (Luciferase/Luciferin)

Figure 2: Principle of the in vitro kinase inhibition assay using a luminescent ADP detection method.

Phase 3: Cellular Activity and Cytotoxicity Protocols

Confirming that the compound can access its target in a cellular environment and exert a biological effect is a critical next step.[9][10]

Protocol 4: Cellular Phospho-Protein Analysis by Western Blot

This protocol assesses the ability of the compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., one known to have an activated kinase pathway) and allow the cells to adhere overnight.

    • Treat the cells with a dilution series of this compound for a specified time (e.g., 2-24 hours). Include a DMSO control.

    • If the pathway is not basally active, stimulate the cells with an appropriate growth factor or activator for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Protocol 5: Cell Viability and Cytotoxicity Assessment (MTT Assay)

It is essential to determine if the observed cellular effects are due to specific on-target inhibition or general cytotoxicity.[11][12] The MTT assay measures cell viability by assessing mitochondrial metabolic activity.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percent viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Next Steps

A successful outcome from this series of assays would be the demonstration of potent biochemical inhibition of a specific kinase, followed by on-target inhibition of its downstream signaling in a cellular context at concentrations that are not broadly cytotoxic. Such a profile would strongly support the further development of this compound as a targeted therapeutic agent.

References

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Huang, R., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. Retrieved from [Link]

  • Zhao, H., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(4), 1433-1444. Retrieved from [Link]

  • Sathiya, S., et al. (2019). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Harutyunyan, L., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3533. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Peng, M., et al. (2021). Anti-chronic myeloid leukemia activity and quantitative structure-activity relationship of novel thiazole aminobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 44, 128116. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2023). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • Harutyunyan, L., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3533. Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Retrieved from [Link]

  • Fujikawa, Y., et al. (2018). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 61(17), 7434-7455. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • MDPI. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1163-1173. Retrieved from [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • PubChem. N-isopropyl-3-methylbenzamide. Retrieved from [Link]

  • PubChem. 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • Cheméo. Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

  • O'Hare, T., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 117-121. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Retrieved from [Link]

Sources

Application Notes and Protocols: Experimental Use of 4-Amino-N-isopropyl-3-methylbenzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following application notes and protocols are designed to provide a comprehensive framework for the initial investigation of 4-Amino-N-isopropyl-3-methylbenzamide in a cell culture setting. It is critical for the researcher to understand that, as of the date of this document, specific biological activity and detailed mechanistic data for this compound are not extensively published in peer-reviewed literature. Therefore, the proposed applications and hypothetical mechanism of action are based on the known biological activities of structurally related benzamide derivatives, which have been shown to possess a range of activities including, but not limited to, kinase inhibition and anticancer properties.[1][2][3] These protocols are intended to serve as a validated starting point for the empirical determination of this compound's specific effects.

Section 1: Compound Overview and Handling

1.1. Chemical Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Solid
Solubility Information on solubility in aqueous buffers is limited. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).

1.2. Stock Solution Preparation and Storage

  • Expertise & Experience: The quality and consistency of your experimental results are directly tied to the proper handling of your test compound. Benzamide compounds can be susceptible to degradation, and proper storage is crucial.

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve 1.92 mg of this compound in 1 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Trustworthiness: A self-validating system for your stock solution involves periodic checks for precipitation upon thawing and before dilution into cell culture media. Any visible precipitate indicates that the solution may be supersaturated or that the compound has degraded.

Section 2: Hypothetical Mechanism of Action and Cellular Assays

2.1. Postulated Activity: Kinase Inhibition

  • Authoritative Grounding: Many substituted benzamides have been identified as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways involved in proliferation, differentiation, and survival.[1][2] Therefore, a plausible starting hypothesis is that this compound may exert its effects by targeting one or more cellular kinases.

2.2. Foundational Experiment: Cell Viability and Cytotoxicity Assessment

  • Expertise & Experience: Before investigating any specific mechanistic effects, it is imperative to determine the concentration-dependent impact of the compound on cell viability. This will establish a therapeutic window and inform the concentrations used in subsequent, more detailed assays. The WST-1 assay is a reliable colorimetric method for assessing cell proliferation and viability.

  • Protocol: WST-1 Cell Proliferation Assay

    • Cell Seeding: Seed your cells of interest into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Treatment: Prepare a serial dilution of the this compound stock solution in your complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. A typical concentration range to start with could be 0.1 µM to 100 µM.

    • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

    • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

    • Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change has occurred.

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

2.3. Mechanistic Investigation: Cellular Kinase Activity Assay

  • Expertise & Experience: Should the cell viability assay indicate a dose-dependent effect, a direct assessment of kinase activity within the cell is a logical next step. There are several commercially available assays that can measure the activity of specific kinases or provide a broader profile of kinase inhibition.

  • Protocol: General Cellular Kinase Assay (Luminescent)

    • Cell Seeding and Treatment: Seed cells and treat with this compound at concentrations below the determined IC₅₀ as described in the WST-1 protocol.

    • Cell Lysis: After the desired incubation period, lyse the cells according to the manufacturer's protocol for your chosen kinase assay kit. This typically involves a specific lysis buffer that preserves kinase activity.

    • Kinase Reaction: Add the cell lysate to a reaction mixture containing a specific kinase substrate and ATP.

    • Detection: After a set incubation time, a reagent is added that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the amount of kinase activity.

    • Data Analysis: Compare the luminescence signals from the treated cells to the vehicle control to determine the percentage of kinase inhibition.

Section 3: Visualizations

G cluster_0 Experimental Workflow: Initial Characterization A Prepare Stock Solution (10 mM in DMSO) B Determine IC50 (WST-1 Assay) A->B Serial Dilution C Select Sub-IC50 Concentrations B->C Inform Dosing D Mechanistic Assay (e.g., Cellular Kinase Assay) C->D E Data Analysis and Target Identification D->E G compound 4-Amino-N-isopropyl- 3-methylbenzamide kinase Hypothetical Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate response Cellular Response (e.g., Inhibition of Proliferation) p_substrate->response

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of the compound on a cellular kinase.

Section 4: Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeSuggested Starting Concentration RangeRationale
Cell Viability (e.g., WST-1) 0.01 µM - 100 µMTo capture a broad dose-response curve and accurately determine the IC₅₀.
Mechanistic Assays 0.1x, 0.5x, 1x, 2x of the determined IC₅₀To investigate the compound's effects at both sub-lethal and growth-inhibitory concentrations.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]

  • Synthesis route for 4-amino-N,N-diethyl–3-methyl benzamide. ResearchGate. [Link]

  • N-Isopropylbenzamide | C10H13NO | CID 79503. PubChem. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

  • Cell-based optimization of novel benzamides as potential antimalarial leads. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 4-Amino-N-isopropyl-3-methylbenzamide. As a substituted benzamide, this molecule belongs to a chemical class renowned for a wide array of pharmacological activities.[1][2] To date, the specific biological functions of this compound have not been reported in peer-reviewed literature. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established activities of structurally related aminobenzamide and methylbenzamide analogs. We present detailed protocols for foundational in vitro assays to explore its potential as an anticancer and antimicrobial agent. These protocols are designed to be self-validating, incorporating rigorous controls to ensure data integrity and reproducibility. The overarching goal is to provide researchers, scientists, and drug development professionals with a strategic framework for elucidating the bioactivity profile of this compound.

Introduction and Chemical Profile

This compound is a small molecule featuring a benzamide core, a scaffold known for its privileged role in medicinal chemistry. The presence of an amino group, a methyl group, and an N-isopropyl group suggests potential for specific interactions with biological targets. While its precise biological role is currently uncharacterized, the broader family of benzamide derivatives has yielded compounds with significant therapeutic applications.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OSigma-Aldrich
Molecular Weight 192.26 g/mol Sigma-Aldrich
MDL Number MFCD09045797Sigma-Aldrich
PubChem Substance ID 329782217Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Known Hazards Acute Oral Toxicity (Category 4), Eye Irritation (Category 2)Sigma-Aldrich

Disclaimer: The biological activities and associated protocols described herein are hypothetical and based on the activities of structurally similar molecules. Researchers should exercise standard laboratory safety precautions when handling this compound.

Hypothesized Biological Activity: Anticancer Potential

Rationale: Numerous substituted benzamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and other critical enzymes in cancer cell signaling.[3][4][5] The structural motifs within this compound suggest that it may interfere with proliferative signaling pathways. We hypothesize that the compound could exert cytotoxic effects on cancer cells by inhibiting a key kinase in a growth factor receptor pathway.

Proposed Signaling Pathway Intervention

The following diagram illustrates a hypothetical signaling cascade where this compound could act as an inhibitor of an upstream kinase, thereby preventing downstream signaling that leads to cell proliferation.

Hypothesized_Anticancer_Pathway cluster_membrane Cell Membrane GF Growth Factor Receptor Growth Factor Receptor GF->Receptor Binding UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activation DownstreamSignal Downstream Signaling Cascade (e.g., MAPK/ERK) UpstreamKinase->DownstreamSignal Phosphorylation Compound This compound Compound->UpstreamKinase Inhibition TranscriptionFactors Transcription Factors DownstreamSignal->TranscriptionFactors Activation Proliferation Cell Proliferation TranscriptionFactors->Proliferation Gene Expression

Caption: Hypothesized inhibition of a growth factor signaling pathway.

Protocol: Cell Viability Assessment using MTT Assay

This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control(Value)100%
0.1(Value)(Value)
1(Value)(Value)
10(Value)(Value)
100(Value)(Value)
Positive Control(Value)(Value)

Hypothesized Biological Activity: Antimicrobial Potential

Rationale: The aminobenzamide structure is present in various compounds with demonstrated antimicrobial properties.[6][7][8] These compounds can act by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The chemical features of this compound make it a candidate for investigation as a novel antimicrobial agent.

Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the steps for determining the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Antimicrobial_Testing_Workflow Start Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) PrepCompound Prepare Serial Dilutions of This compound Start->PrepCompound Inoculate Inoculate 96-well plate with bacteria and compound dilutions Start->Inoculate PrepCompound->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine MIC by visual inspection or absorbance reading (600 nm) Incubate->ReadMIC DetermineMBC Plate onto agar from clear wells to determine Minimum Bactericidal Concentration (MBC) ReadMIC->DetermineMBC End Report MIC and MBC values DetermineMBC->End

Sources

Unlocking the Therapeutic Potential of 4-Amino-N-isopropyl-3-methylbenzamide: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of the novel compound, 4-Amino-N-isopropyl-3-methylbenzamide. While this specific molecule is currently under-characterized in public literature, its core structure as a substituted benzamide places it within a class of compounds known for a diverse range of pharmacological activities. This guide will, therefore, serve as a foundational roadmap for initiating a robust screening cascade to elucidate its therapeutic promise.

We will explore potential applications in oncology, neuroscience, and anti-inflammatory pathways, grounded in the established activities of structurally related molecules. The protocols detailed herein are designed to be self-validating and provide a clear, logical progression from initial characterization to targeted biological assays.

Section 1: Compound Characterization and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for any successful drug discovery campaign. These parameters influence solubility, formulation, and pharmacokinetic behavior.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for preparing stock solutions and understanding the compound's general behavior in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OSigma-Aldrich[1]
Molecular Weight 192.26 g/mol Sigma-Aldrich[1]
Form SolidSigma-Aldrich[1]
InChI Key RXNCBCWEWIPAST-UHFFFAOYSA-NSigma-Aldrich[1]
SMILES CC(C)NC(=O)c1ccc(N)c(C)c1Sigma-Aldrich[1]
Solubility and Lipophilicity Assessment

A compound's solubility and lipophilicity, often expressed as the octanol-water partition coefficient (LogP), are critical determinants of its drug-like properties, affecting absorption, distribution, metabolism, and excretion (ADME).[2] A negative LogP value indicates hydrophilicity, while a positive value suggests lipophilicity.[2]

Protocol 1: Determination of Aqueous Solubility and LogP

  • Objective: To determine the aqueous solubility and the n-octanol/water partition coefficient (LogP) of this compound.

  • Methodology Rationale: The shake-flask method is a classic and reliable technique for determining LogP.[3] High-Performance Liquid Chromatography (HPLC) is used for accurate quantification of the compound in each phase.

  • Step-by-Step Protocol:

    • Prepare a saturated solution of the compound in a buffered aqueous solution (e.g., PBS, pH 7.4).

    • Equilibrate the saturated solution with an equal volume of n-octanol by shaking at a constant temperature (e.g., 25°C) for 24 hours.

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully collect aliquots from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated HPLC method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[2]

    • The LogP is the base-10 logarithm of P.[2]

    • Aqueous solubility is determined from the concentration of the saturated aqueous solution.

Section 2: Proposed Screening Cascade for Therapeutic Applications

Based on the broad bioactivity of the substituted benzamide scaffold, we propose a multi-pronged screening approach to efficiently identify the most promising therapeutic avenues for this compound.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Cellular & Functional Assays Compound 4-Amino-N-isopropyl- 3-methylbenzamide Oncology Oncology Targets Compound->Oncology Neuroscience Neuroscience Targets Compound->Neuroscience Inflammation Inflammation Targets Compound->Inflammation HDAC HDAC Inhibition Assay Oncology->HDAC Tubulin Tubulin Polymerization Assay Oncology->Tubulin Dopamine Dopamine D2 Receptor Binding Assay Neuroscience->Dopamine Serotonin Serotonin 5-HT2A Receptor Functional Assay Neuroscience->Serotonin COX COX-1/COX-2 Inhibition Assay Inflammation->COX Cytotoxicity Cancer Cell Line Cytotoxicity (MTT Assay) HDAC->Cytotoxicity Tubulin->Cytotoxicity Functional_Neuro Receptor Agonist/ Antagonist Assays Dopamine->Functional_Neuro Serotonin->Functional_Neuro

Caption: Proposed screening workflow for this compound.

Section 3: Potential Applications in Oncology

Substituted benzamides have emerged as promising scaffolds for anticancer agents, notably as inhibitors of histone deacetylases (HDACs) and tubulin polymerization.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a class of anticancer agents that induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[4]

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

  • Objective: To determine if this compound inhibits the activity of class I histone deacetylases.

  • Methodology Rationale: This assay utilizes a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal. The reduction in fluorescence in the presence of the test compound indicates HDAC inhibition.

  • Step-by-Step Protocol:

    • Prepare a working solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[4]

    • In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and purified human HDAC1 enzyme.

    • Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution containing a protease (e.g., trypsin).

    • Measure the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Tubulin Polymerization Inhibition

Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. They are a cornerstone of cancer chemotherapy.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

  • Objective: To assess the effect of this compound on the polymerization of tubulin into microtubules.

  • Methodology Rationale: This assay monitors tubulin polymerization by the increase in fluorescence of a reporter molecule that binds preferentially to polymerized microtubules.[5][6]

  • Step-by-Step Protocol:

    • Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[7]

    • Prepare reaction mixtures in a 96-well plate containing the tubulin, GTP, a fluorescent reporter, and the test compound at various concentrations.

    • Include paclitaxel as a polymerization promoter (positive control), nocodazole as a polymerization inhibitor (positive control), and a vehicle control (DMSO).

    • Initiate polymerization by incubating the plate at 37°C.[8]

    • Monitor the fluorescence intensity over time (e.g., every 60 seconds for 60 minutes) using a fluorescence plate reader.

    • Analyze the kinetic curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Section 4: Potential Applications in Neuroscience

The benzamide moiety is a well-established pharmacophore in numerous centrally acting drugs, particularly those targeting dopamine and serotonin receptors.

Dopamine D2 Receptor Binding

Antagonism of the dopamine D2 receptor is a key mechanism for antipsychotic drugs.

Protocol 4: Dopamine D2 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the human dopamine D2 receptor.

  • Methodology Rationale: This competitive binding assay uses a radiolabeled ligand (e.g., [³H]-Spiperone) with high affinity for the D2 receptor. The ability of the test compound to displace the radioligand is a measure of its binding affinity.

  • Step-by-Step Protocol:

    • Use a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).[9]

    • Prepare cell membrane homogenates from these cells.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Define non-specific binding using a high concentration of a known D2 antagonist (e.g., haloperidol).

    • After incubation, rapidly filter the mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Add scintillation cocktail to the wells and quantify the radioactivity using a microplate scintillation counter.

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Activity

The 5-HT2A receptor is a key target for atypical antipsychotics and psychedelic drugs.[10][11]

Protocol 5: Serotonin 5-HT2A Receptor Calcium Flux Assay

  • Objective: To determine if this compound acts as an agonist or antagonist at the human 5-HT2A receptor.

  • Methodology Rationale: The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, leading to an increase in intracellular calcium upon activation.[12] This assay measures changes in intracellular calcium using a calcium-sensitive fluorescent dye.

  • Step-by-Step Protocol:

    • Use a cell line stably expressing the human 5-HT2A receptor and a G-protein that facilitates calcium signaling (e.g., CHO-K1).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • To test for agonist activity, add the test compound at various concentrations and measure the fluorescence signal over time using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with the test compound, then stimulate with a known 5-HT2A agonist (e.g., serotonin) at its EC₅₀ concentration, and measure the fluorescence.

    • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Section 5: Potential Applications in Inflammation

Certain substituted benzamides have shown anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.

COX-1 and COX-2 Inhibition

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs to reduce gastrointestinal side effects.[13]

Protocol 6: COX-1/COX-2 Inhibition Assay (Colorimetric)

  • Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

  • Methodology Rationale: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the enzyme results in a color change that can be measured spectrophotometrically. A reduction in color development indicates enzyme inhibition. Many commercial kits are available for this purpose.[14][15]

  • Step-by-Step Protocol:

    • In a 96-well plate, set up parallel reactions for ovine COX-1 and human recombinant COX-2.[14]

    • Add assay buffer, heme, the test compound at various concentrations, and the respective COX enzyme to the wells.

    • Include a non-selective inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., TMPD).

    • Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Read the absorbance at the appropriate wavelength (e.g., 590 nm).

    • Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1).

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Star-Dubroz, A., & Horabin, J. I. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
  • Arora, V., & Palanimuthu, D. (2014). Serotonin 2A (5-HT2A)
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Wacker, D., et al. (2013). A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society.
  • GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • University of Muenster. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Biocompare. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • PubChem. (n.d.). N-isopropyl-3-methylbenzamide. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Böttcher, H., et al. (2019).
  • Montaser, R., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules.
  • Kasap, C., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments.
  • Box, K., & Comer, J. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ADMET & DMPK.
  • Eltrop, S., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-3-methylbenzaldehyde. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-N-isopropyl-3-methylbenzamide. Recognizing that amide bond formation is a cornerstone of pharmaceutical chemistry, yet fraught with challenges, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance synthesis yield, purity, and reproducibility.[1] The content is structured to address specific experimental hurdles with scientifically grounded explanations and actionable solutions.

Section 1: Synthesis Workflow Overview

The most common and logical synthetic route to this compound involves a two-stage process. First, the synthesis of the key intermediate, 4-Amino-3-methylbenzoic acid, followed by the critical amide coupling reaction with isopropylamine.

Stage 1: Preparation of 4-Amino-3-methylbenzoic Acid This intermediate is typically synthesized via the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. This reduction is a well-established and generally high-yielding reaction.[2]

Stage 2: Amide Coupling This is the core challenge and the focus of this guide. The reaction involves forming an amide bond between the carboxylic acid of the intermediate and isopropylamine. Direct thermal amidation is often impractical due to the high temperatures required, which can lead to side reactions and degradation.[1] Therefore, activation of the carboxylic acid is paramount.

Below is a diagram illustrating the overall synthetic pathway.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amide Coupling 3-methyl-4-nitrobenzoic_acid 3-methyl-4-nitrobenzoic acid 4-Amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic acid 3-methyl-4-nitrobenzoic_acid->4-Amino-3-methylbenzoic_acid Catalytic Hydrogenation (e.g., Pd/C, H2) Final_Product This compound 4-Amino-3-methylbenzoic_acid->Final_Product Activation & Coupling (e.g., SOCl2 or Coupling Agent) Isopropylamine Isopropylamine Isopropylamine->Final_Product G Start Start: 4-Amino-3-methylbenzoic acid in Anhydrous THF under N2 Step1 Cool to 0°C Start->Step1 Step2 Slowly add Thionyl Chloride (1.2 eq). Stir at 0°C for 30 min, then RT for 2h. Step1->Step2 Step3 Cool back to 0°C Step2->Step3 Step4 Add solution of Isopropylamine (1.5 eq) and Triethylamine (2.5 eq) in THF dropwise. Step3->Step4 Step5 Stir at RT overnight. Monitor by TLC. Step4->Step5 Step6 Quench with water. Extract with Ethyl Acetate. Step5->Step6 Step7 Wash with aq. NaHCO3, then Brine. Dry over Na2SO4. Step6->Step7 Step8 Concentrate and Purify (Recrystallization or Chromatography) Step7->Step8 End Final Product Step8->End

Sources

Technical Support Center: Purification of 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 4-Amino-N-isopropyl-3-methylbenzamide. As a molecule possessing both a basic aromatic amine and a polar amide functional group, its purification can present unique challenges. This document offers troubleshooting strategies and detailed protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Purification Challenges

The purification of this compound can be complicated by issues such as low recovery, persistent impurities, and difficulties in crystallization or chromatographic separation. The following workflow and detailed Q&A section will guide you through resolving these common problems.

Purification Troubleshooting Workflow

G cluster_0 Start: Crude Product Analysis cluster_1 Purification Method Selection cluster_2 Troubleshooting Recrystallization cluster_3 Troubleshooting Chromatography cluster_4 Final Product Start Analyze crude product (TLC, LC-MS, NMR) Recrystallization Recrystallization (Primary Choice for Amides) Start->Recrystallization Initial Attempt Chromatography Column Chromatography (For complex mixtures or oily products) Start->Chromatography If Oily or Complex Mixture NoCrystals No Crystals Form Recrystallization->NoCrystals OilingOut Product Oils Out Recrystallization->OilingOut LowYield Low Yield Recrystallization->LowYield PoorPurity Poor Purity Recrystallization->PoorPurity End Pure this compound Recrystallization->End Success PoorSep Poor Separation Chromatography->PoorSep Tailing Peak Tailing Chromatography->Tailing NoElution Compound Stuck on Column Chromatography->NoElution Chromatography->End Success Solve_NoCrystals - Add seed crystal - Scratch flask - Reduce solvent volume - Cool slowly NoCrystals->Solve_NoCrystals Solve_OilingOut - Use more solvent - Cool solution slower - Change solvent system OilingOut->Solve_OilingOut Solve_LowYield - Cool to lower temperature - Concentrate mother liquor - Check solvent choice LowYield->Solve_LowYield Solve_PoorPurity - Re-recrystallize - Use a different solvent - Perform a pre-purification wash PoorPurity->Solve_PoorPurity Solve_NoCrystals->Recrystallization Solve_OilingOut->Recrystallization Solve_LowYield->Recrystallization Solve_PoorPurity->Recrystallization Solve_PoorSep - Optimize solvent system (TLC) - Use a longer column - Try a different stationary phase PoorSep->Solve_PoorSep Solve_Tailing - Add triethylamine (1-2%) to eluent - Use deactivated silica or alumina Tailing->Solve_Tailing Solve_NoElution - Increase eluent polarity - Check for compound degradation on silica NoElution->Solve_NoElution Solve_PoorSep->Chromatography Solve_Tailing->Chromatography Solve_NoElution->Chromatography

Caption: A workflow for troubleshooting the purification of this compound.

Recrystallization Troubleshooting

Question 1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?

Answer: This is a common issue that typically points to one of a few scenarios.

  • Causality: Crystal formation requires nucleation and growth, which are dependent on supersaturation. If the solution is not sufficiently supersaturated, or if there are no nucleation sites, crystallization will be inhibited.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Seeding: If you have a small amount of pure product, add a single crystal to the solution. This provides a template for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites.

    • Increase Supersaturation:

      • Solvent Evaporation: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

      • Antisolvent Addition: If your compound is soluble in one solvent but insoluble in another miscible solvent, you can use an antisolvent. Dissolve your compound in the minimum amount of the "good" solvent and then slowly add the "poor" solvent (antisolvent) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

    • Patience and Slow Cooling: Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

Question 2: My product is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.

  • Causality: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to a rapid decrease in solubility upon cooling. The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Reheat the solution to redissolve the oil and add more of the same solvent to decrease the concentration. Then, allow it to cool slowly.

    • Slower Cooling: A slower cooling rate can encourage the molecules to align in a crystal lattice rather than crashing out as a liquid. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a solvent pair that promotes slower crystallization.

Question 3: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield can be frustrating, but there are several ways to improve it.

  • Causality: A low yield can result from using too much solvent, not allowing sufficient time or a low enough temperature for complete crystallization, or premature filtration.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Maximize Crystallization Time and Temperature: After initial cooling to room temperature, cool the flask in an ice bath or refrigerator for an extended period to maximize crystal formation.

    • Recover from Mother Liquor: The filtrate (mother liquor) still contains some dissolved product. You can recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Troubleshooting

Question 4: My compound is streaking or "tailing" on the TLC plate and the column. How can I get sharp bands?

Answer: Tailing is a common issue with basic compounds like amines on silica gel.

  • Causality: Silica gel is slightly acidic, and the basic amino group of your compound can interact strongly with the acidic silanol groups on the silica surface. This strong interaction can lead to a slow and uneven elution, resulting in tailing.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your eluent (typically 0.5-2%). This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your compound, leading to sharper bands. Always test this on a TLC plate first.

    • Use a Different Stationary Phase: If adding a modifier is not effective or desirable, consider using a different stationary phase. Neutral or basic alumina, or deactivated silica gel, can be good alternatives for purifying basic compounds.

Question 5: I'm having trouble separating my product from a very similar impurity. What can I do?

Answer: Separating closely related compounds requires optimizing your chromatographic conditions.

  • Causality: If the polarity of your product and the impurity are very similar, they will elute at nearly the same rate.

  • Troubleshooting Steps:

    • Fine-Tune the Eluent System: Test a variety of solvent systems with different polarities on a TLC plate to find the one that gives the best separation (largest difference in Rf values). Sometimes, using a three-component solvent system can improve separation.

    • Use a Gradient Elution: Instead of using a constant eluent composition (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the column run. This can help to better resolve compounds with similar polarities.

    • Improve Column Efficiency: Use a longer and narrower column, and ensure it is packed uniformly to maximize the number of theoretical plates and improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

For aromatic amides, recrystallization is often the preferred method of purification.[1] It is generally more scalable and cost-effective than chromatography. However, if the crude product is an oil or contains multiple impurities with similar solubilities, column chromatography may be necessary.

Q2: What are some good starting solvents for the recrystallization of this compound?

Given the presence of both polar (amine, amide) and non-polar (aromatic ring, alkyl groups) functionalities, a solvent of intermediate polarity is a good starting point. Potential solvents to screen include:

  • Alcohols: Ethanol, isopropanol, or methanol. A related aminobenzamide derivative has been successfully recrystallized from methanol.[2]

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Nitriles: Acetonitrile is often a good choice for recrystallizing amides.[1]

  • Solvent/Antisolvent Systems: Dichloromethane/hexanes, ethyl acetate/hexanes, or ethanol/water.

The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q3: What are the likely impurities I might encounter?

Without a specific synthesis protocol, we can anticipate potential impurities based on common amide synthesis routes:

  • Starting Materials: Unreacted 4-amino-3-methylbenzoic acid or isopropylamine.

  • Side-Products: If the synthesis involves an acid chloride, hydrolysis of the acid chloride back to the carboxylic acid is a possibility. If coupling agents are used, byproducts from these reagents may be present.

  • Over-alkylation: Reaction at the aromatic amine is a potential side reaction.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your this compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific crude material.

  • Solvent Selection:

    • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

    • Add a few drops of different potential recrystallization solvents (see FAQ Q2) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that did not show good solubility at room temperature. A good solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will be the one in which crystals form upon cooling.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few more minutes.

    • Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once crystals have started to form, place the flask in an ice bath to complete the crystallization process.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Thin Layer Chromatography (TLC) for Purity Assessment
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark spots for your crude material, co-spot (crude and starting material), and starting material(s).

  • Spot the Plate: Dissolve small amounts of your samples in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot the solutions onto the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 1:1 hexanes:ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV active, you can use a staining agent like potassium permanganate.[4] For amines, specific stains can also be used.[5]

  • Analyze the Results: A pure compound should show a single spot. The presence of multiple spots in the crude material lane indicates impurities.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂OSigma-Aldrich[3]
Molecular Weight 192.26 g/mol Sigma-Aldrich[3]
Physical Form SolidSigma-Aldrich[3]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)Sigma-Aldrich[3]

Table 1: Physicochemical Properties of this compound

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol 784.3Good general-purpose solvent for polar compounds.
Methanol 655.1More polar than ethanol, good for highly polar compounds.[2]
Isopropanol 823.9Less polar than ethanol.
Ethyl Acetate 774.4Good for compounds of intermediate polarity.
Acetone 565.1Apolar aprotic solvent.
Acetonitrile 825.8Often a good choice for amides.[1]
Dichloromethane 403.1Good for dissolving a wide range of organic compounds.
Hexanes ~690.1Non-polar solvent, often used as an antisolvent.
Water 10010.2Your compound is likely to have low solubility in water.

Table 2: Properties of Potential Recrystallization Solvents

References

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • PubChem. (n.d.). 4-Methyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. [Link]

  • Analytical Methods. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Analytical Methods. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • PubChem. (n.d.). N-isopropyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Reddit. (2017). TLC seperation of carboxylix acid, amine, and the amide product. [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. [Link]

  • Chemical Communications. (2019). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • University of California, Los Angeles. (n.d.). TLC stains. [Link]

  • PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). N,N-Diethyl-3-methylbenzamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

Sources

Technical Support Center: A Researcher's Guide to Solubilizing 4-Amino-N-isopropyl-3-methylbenzamide for Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Amino-N-isopropyl-3-methylbenzamide in various assay systems. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical, field-tested protocols to overcome these hurdles, ensuring the integrity and reproducibility of your experimental data. This document is structured as a dynamic troubleshooting resource, moving from fundamental compound characteristics to advanced solubilization strategies.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Solubility
Molecular Weight 192.26 g/mol Moderate molecular weight, which is generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5A positive logP in this range suggests a degree of lipophilicity, indicating that the compound will likely have poor aqueous solubility.
pKa (Acid Dissociation Constant) Basic pKa (aromatic amine): ~4-5Amide: NeutralThe presence of a basic aromatic amine group suggests that the compound's solubility will be pH-dependent, with increased solubility at lower pH values where the amine is protonated. The amide group is generally considered neutral in the physiological pH range.
Aqueous Solubility Predicted to be lowConsistent with the predicted logP, the intrinsic aqueous solubility is expected to be a significant challenge.

Note: These values are estimations derived from computational models and should be empirically verified.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of solution in my aqueous assay buffer?

A1: This is a common issue for compounds with moderate to high lipophilicity (as suggested by the predicted logP). When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the organic solvent concentration drops dramatically. This shift in the solvent environment can cause the compound to exceed its solubility limit in the aqueous medium, leading to precipitation.

Q2: I'm using DMSO as a co-solvent, but my compound still precipitates. What should I do?

A2: While DMSO is an excellent solvent for many organic molecules, its concentration in the final assay medium is often limited due to potential cellular toxicity (typically kept below 0.5-1%). If your compound's required concentration in the assay is higher than its solubility in the final, low-DMSO environment, precipitation will occur. You may need to explore other co-solvents, or a combination of solubilization techniques.

Q3: Can I just sonicate my sample to get it back into solution?

A3: Sonication can be a useful tool to break up aggregates and aid in initial dissolution. However, it may not create a thermodynamically stable solution. If the compound is supersaturated, it may precipitate out again over time, which can be particularly problematic in longer-running assays.

Troubleshooting and Optimization Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Solubility_Workflow Start Compound Precipitation Observed Initial_Assessment Initial Assessment Start->Initial_Assessment Check_Concentration Verify Final Compound and Co-solvent Concentrations Co_Solvent Co-solvent Optimization Check_Concentration->Co_Solvent If precipitation persists Initial_Assessment->Check_Concentration pH_Adjustment pH Modification Co_Solvent->pH_Adjustment If co-solvents alone are insufficient Excipients Excipient-Based Strategies pH_Adjustment->Excipients If pH adjustment is not feasible or sufficient Cyclodextrin Cyclodextrin Complexation Excipients->Cyclodextrin Surfactant Surfactant Micellization Excipients->Surfactant Final_Solution Stable Solution Achieved Cyclodextrin->Final_Solution Surfactant->Final_Solution

Caption: A logical workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Co-solvent Screening and Optimization

The principle of co-solvency involves using a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[1]

Objective: To identify a suitable co-solvent and its optimal concentration to maintain the solubility of this compound at the desired assay concentration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Assay buffer (e.g., PBS, HBSS)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or a nephelometer

Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (to 37°C) or brief sonication if necessary.[2]

  • Prepare Intermediate Dilutions in Co-solvents: Create a dilution series of your compound in each of the test co-solvents (DMSO, Ethanol, PG, PEG 400).

  • Test Dilution in Assay Buffer: In a 96-well plate, add your assay buffer. Then, add a small volume of your intermediate co-solvent dilutions to achieve the final desired assay concentration and a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%).

  • Observation and Analysis:

    • Visually inspect the wells for any signs of precipitation immediately after addition and after a period relevant to your assay duration (e.g., 1, 4, and 24 hours).

    • For a more quantitative assessment, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm) to measure light scattering due to precipitation. A nephelometer can also be used for this purpose.[3]

  • Select the Optimal Co-solvent and Concentration: Choose the co-solvent and the lowest concentration that maintains the compound in solution for the duration of your assay while having minimal impact on your assay system.

pH-Dependent Solubility Assessment

Based on the predicted basic pKa of the aromatic amine, the solubility of this compound is expected to increase at lower pH due to protonation of the amine group.

Objective: To determine the effect of pH on the solubility of the compound and identify a pH range that improves solubility without compromising the biological assay.

Materials:

  • This compound stock solution in a minimal amount of organic solvent (e.g., DMSO).

  • A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has sufficient capacity.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer.

Protocol:

  • Prepare Supersaturated Solutions: In separate tubes, add an excess amount of the compound to each of the different pH buffers.

  • Equilibrate: Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a period sufficient to reach equilibrium (typically 24-48 hours).[4]

  • Separate Solid from Supernatant: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.

Causality: At pH values below the pKa of the aromatic amine, the amine group will be protonated, resulting in a positively charged species. This ionized form will have significantly higher aqueous solubility compared to the neutral form.

Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.[5][6]

Objective: To prepare and evaluate a cyclodextrin inclusion complex to improve the aqueous solubility of the compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin derivatives.

  • Deionized water or assay buffer.

  • Stir plate and magnetic stir bar.

  • Mortar and pestle (for kneading method).

Protocol (Kneading Method):

  • Molar Ratio Calculation: Determine the molar ratio of the compound to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Kneading: In a mortar, add the cyclodextrin and a small amount of water to form a paste. Add the compound to the paste and knead for 30-60 minutes.[7]

  • Drying: Dry the resulting paste in an oven or under vacuum to obtain a solid powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex using the method described in the pH-dependent solubility assessment protocol (using your desired assay buffer). Compare this to the solubility of the uncomplexed compound.

Cyclodextrin_Complexation cluster_0 Hydrophobic Cavity cluster_1 Hydrophilic Exterior Cyclodextrin Cyclodextrin Aqueous_Environment Aqueous Environment Cyclodextrin->Aqueous_Environment Solubilization Complex Inclusion Complex (Water Soluble) Aqueous_Environment->Complex Compound This compound (Poorly Soluble) Compound->Cyclodextrin Encapsulation

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin.

Surfactant-Based Solubilization

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Objective: To identify a biocompatible surfactant and its optimal concentration for solubilizing this compound in an assay medium.

Materials:

  • This compound

  • Biocompatible surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68.

  • Assay buffer.

  • 96-well plates.

  • Plate reader or nephelometer.

Protocol:

  • Prepare Surfactant Stock Solutions: Prepare stock solutions of each surfactant in the assay buffer.

  • Determine Optimal Surfactant Concentration:

    • Prepare a series of dilutions of each surfactant in the assay buffer in a 96-well plate.

    • Add a fixed amount of a concentrated stock of the compound (in a minimal amount of organic solvent) to each well to achieve the final desired assay concentration.

    • Observe for precipitation as described in the co-solvent screening protocol.

  • Consider Cytotoxicity: It is crucial to determine the potential cytotoxic effects of the selected surfactant at the effective concentration in your specific cell-based assay. A standard cytotoxicity assay (e.g., MTT, MTS) should be performed with the surfactant alone.[8]

Causality: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where the lipophilic this compound can partition, while the hydrophilic head groups of the surfactants face the aqueous buffer, rendering the entire micelle-compound complex soluble.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Precipitation upon dilution of DMSO stock - Final DMSO concentration is too low.- Compound concentration exceeds its aqueous solubility.- Increase the final DMSO concentration if assay permits.- Explore alternative co-solvents or other solubilization methods.
Compound precipitates over time in the assay - The solution is supersaturated.- Compound is unstable in the assay medium.- Re-evaluate the solubilization method to achieve a thermodynamically stable solution.- Investigate compound stability at the assay conditions (pH, temperature).
Inconsistent assay results - Partial precipitation of the compound.- Interaction of the solubilizing agent with assay components.- Confirm complete solubility under all assay conditions.- Run appropriate controls with the solubilizing agent alone to check for interference.
Cell toxicity observed - The concentration of the co-solvent or surfactant is too high.- Determine the maximum tolerated concentration of the solubilizing agent in your cell line.- Aim for the lowest effective concentration of the solubilizing agent.

Conclusion

Improving the solubility of this compound for in vitro assays is a multi-faceted challenge that can be effectively addressed with a systematic, evidence-based approach. By understanding the compound's inherent physicochemical properties and methodically applying the troubleshooting strategies and protocols outlined in this guide, researchers can enhance the quality and reliability of their experimental data. Remember that a combination of these techniques may be necessary to achieve the desired solubility and that empirical validation is paramount.

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Topics in Medicinal Chemistry, 11(13), 1554-1562.
  • Zhang, X., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 15(10), 2415.
  • Gali, P. K., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 123.
  • Pan, F., et al. (2017). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 22(9), 1499.
  • Pardeshi, A., et al. (2020).
  • Di, L., & Kerns, E. H. (2012). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. In E. H. Kerns & L. Di (Eds.)
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In A. Jouyban (Ed.)
  • Kallies, B., & Mitzner, R. (1997). p K a Values of Amines in Water from Quantum Mechanical Calculations Using a Polarized Dielectric Continuum Representation of the Solvent. The Journal of Physical Chemistry A, 101(29), 5499-5505.
  • Li, H., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 528-534.
  • Wang, J., et al. (2018). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
  • Patel, M., et al. (2017). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Research Journal of Pharmacy and Technology, 10(8), 2731-2736.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Šakić, D., & Vrček, V. (2014). Simple Method for the Estimation of pKa of Amines.
  • Doke, V. V., et al. (2020). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 12(5), 701-706.
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for the WHO list of essential medicines. Retrieved from [Link]

  • Chen, Y., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(10), 3192.
  • da Silva, P. B., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(18), 5483.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 27-32.
  • ResearchGate. (n.d.). LogP values for a series of benzamides. Retrieved from [Link]

  • Duggirala, N. K., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 6(3), 112-119.
  • PubChem. (n.d.). N-isopropyl-3-methylbenzamide. Retrieved from [Link]

  • Lu, C., et al. (2014). iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach.
  • Ashour, A. (2013). Re: How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • Sohajda, T. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex [Video]. YouTube. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 27-32.
  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • LibreTexts. (2020). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition.
  • De, S., et al. (2023).
  • Chen, J., & Myerson, A. S. (2009). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 33(10), 54-61.
  • Marques, H. M. C. (2017).
  • LibreTexts. (2020). 5.6: Acid-base properties of nitrogen-containing functional groups. In Organic Chemistry.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Pazos, F., & Sternberg, M. J. E. (2021). Prediction of Protein Sites and Physicochemical Properties Related to Functional Specificity. International Journal of Molecular Sciences, 22(23), 13009.
  • Donati, M., et al. (2026). Shaping Lycopene Nanoparticles Performance: How Surfactants Influence Stability, Antioxidant Activity, and Uptake in Human Skin Spheroids. Pharmaceutics, 18(1), 123.

Sources

stability issues with 4-Amino-N-isopropyl-3-methylbenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-N-isopropyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As your dedicated scientific resource, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative measures grounded in the chemical principles of the molecule's structure. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.

Introduction to the Stability Profile of this compound

This compound is a substituted benzamide containing two key functional groups that dictate its stability: a primary aromatic amine and a secondary amide. While the core structure is relatively stable, these functional groups can be susceptible to degradation under certain experimental conditions. Understanding these potential liabilities is the first step in preventing experimental variability and ensuring the accuracy of your results.

Key Structural Features and Potential Instabilities:

  • Aromatic Amine Group: The primary amino group attached to the benzene ring is a site of potential oxidation and photodegradation. Aromatic amines can be sensitive to light, atmospheric oxygen, and oxidizing agents, potentially leading to colored degradation products and loss of compound integrity.[1]

  • Amide Bond: The N-isopropylbenzamide moiety contains an amide linkage. While amides are generally more resistant to hydrolysis than esters, they can undergo cleavage under harsh acidic or basic conditions, especially when heated.[2]

This guide will walk you through identifying, troubleshooting, and preventing these and other stability-related issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems reported by users. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.

FAQ 1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

Answer:

Discoloration of solutions containing aromatic amines is a frequent observation and is almost always indicative of oxidative degradation. The primary amino group is susceptible to oxidation, which can lead to the formation of highly colored polymeric or quinone-imine type structures.[1] This process can be accelerated by several factors in a typical laboratory setting.

Troubleshooting Guide:

  • Review Solvent and Headspace:

    • Causality: The presence of dissolved oxygen in your solvent is a primary driver of oxidation. Additionally, a large air-filled headspace in your storage vial provides a continuous supply of oxygen.

    • Action: Prepare fresh solutions using de-gassed solvents. You can de-gas solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using a sonication bath under vacuum. When storing solutions, use vials that are appropriately sized to minimize headspace and consider flushing the vial with an inert gas before sealing.

  • Assess Light Exposure:

    • Causality: Aromatic amines can be photosensitive, and exposure to UV or even ambient laboratory light can trigger photo-oxidative degradation pathways.[3][4]

    • Action: Protect your solutions from light at all stages of your experiment—preparation, storage, and analysis. Use amber glass vials or wrap clear vials in aluminum foil. Minimize the time solutions are exposed to direct light on the benchtop.

  • Check for Contaminants:

    • Causality: Trace metal ions (e.g., iron, copper) in your solvents or from your experimental apparatus can catalyze the oxidation of aromatic amines. Peroxides, which can form in some organic solvents (e.g., THF, dioxane) upon storage, are also potent oxidizing agents.

    • Action: Use high-purity, HPLC-grade solvents. If you suspect metal contamination, consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM), though you must first verify that it does not interfere with your downstream application.[5] Always use fresh solvents or test older solvents for the presence of peroxides.

FAQ 2: I am seeing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What could be the cause?

Answer:

A gradual decrease in concentration suggests a slow degradation process. While low temperatures slow down most chemical reactions, they do not completely stop them. The likely culprits are slow hydrolysis of the amide bond or ongoing, albeit slower, oxidation of the amine. The pH of your solution is a critical factor to consider.

Troubleshooting Guide:

  • Measure and Buffer the pH:

    • Causality: Amide hydrolysis is catalyzed by both acid and base.[2][6][7] If your solvent is unbuffered, the dissolution of atmospheric CO₂ can make it slightly acidic, or trace impurities could shift the pH, accelerating hydrolysis over time.

    • Action: Whenever possible, prepare your solutions in a buffered system appropriate for your experimental needs. If your experiment is pH-sensitive, choose a buffer system that maintains the pH in a neutral range (e.g., pH 6-8), where amide hydrolysis is generally at its minimum. For many biological experiments, phosphate-buffered saline (PBS) is a suitable choice.

  • Solvent Selection:

    • Causality: Protic solvents, especially water, are reactants in hydrolysis. While often necessary for solubility, their presence facilitates this degradation pathway.

    • Action: If your experimental protocol allows, consider preparing high-concentration stock solutions in an anhydrous aprotic solvent like DMSO or DMF and storing them at -20°C or -80°C. Make fresh dilutions into your aqueous experimental buffer immediately before use. This minimizes the time the compound is exposed to hydrolytic conditions.

  • Perform a Quick Stability Check:

    • Action: To diagnose the issue, prepare small aliquots of your compound in different solvents (e.g., unbuffered water, PBS pH 7.4, DMSO) and store them under your typical storage conditions. Analyze the concentration of each at set time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like HPLC-UV (see Protocol 1). This will help you identify the most stable solvent system for your needs.

FAQ 3: I am observing multiple peaks in my HPLC chromatogram when I analyze a freshly prepared solution. Is my compound impure, or is it degrading?

Answer:

The appearance of multiple peaks can be due to several reasons: inherent impurities in the solid material, on-column degradation, or rapid degradation upon dissolution in your mobile phase or sample diluent.

Troubleshooting Workflow:

G start Multiple Peaks Observed in HPLC check_purity Review Certificate of Analysis (CoA) for initial purity. start->check_purity change_diluent Prepare sample in a different, aprotic solvent (e.g., Acetonitrile). check_purity->change_diluent analyze_immediately Inject sample immediately after preparation. change_diluent->analyze_immediately compare_chromatograms Compare chromatograms. Are extra peaks still present? analyze_immediately->compare_chromatograms yes_impurity Yes: Peaks are likely in the solid material. compare_chromatograms->yes_impurity Yes no_degradation No: Degradation is occurring in the initial diluent. compare_chromatograms->no_degradation No troubleshoot_method Troubleshoot HPLC Method (pH, temperature, column chemistry). no_degradation->troubleshoot_method

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • Consult the Certificate of Analysis (CoA): First, check the purity of the solid material as specified by the supplier. This will tell you if any minor impurities are expected from the synthesis.

  • Investigate Diluent-Induced Degradation:

    • Causality: The pH or reactivity of your sample diluent (the solvent you dissolve the sample in before injection) can cause rapid degradation. For example, dissolving in a highly acidic or basic mobile phase can cause immediate hydrolysis.

    • Action: Prepare a fresh sample, but this time dissolve it in a strong, aprotic solvent like 100% acetonitrile or DMSO. Inject this sample immediately. If the extraneous peaks are reduced or absent, your original diluent was causing the degradation.

  • Evaluate On-Column or In-System Degradation:

    • Causality: The conditions on the HPLC column itself (e.g., extreme mobile phase pH, high column temperature) can sometimes cause degradation of sensitive compounds.

    • Action: If the problem persists even with an aprotic diluent, consider modifying your HPLC method. Try a mobile phase with a more neutral pH or reduce the column temperature.

Protocols for Stability Assessment

To empower you to assess the stability of this compound under your specific experimental conditions, we provide the following generalized protocols.

Protocol 1: Stability-Indicating HPLC-UV Method for Quantification

This protocol provides a starting point for developing a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Prepare a working solution at a suitable concentration (e.g., 50 µg/mL) by diluting the stock solution in your experimental buffer or solvent of interest.

  • Forced Degradation (to confirm method is stability-indicating):

    • Acid Hydrolysis: Mix your working solution 1:1 with 0.1 M HCl and heat at 60°C for 2-4 hours.

    • Base Hydrolysis: Mix your working solution 1:1 with 0.1 M NaOH and let it stand at room temperature for 1-2 hours.

    • Oxidative Degradation: Mix your working solution 1:1 with 3% H₂O₂ and let it stand at room temperature for 2-4 hours.

    • Photodegradation: Expose your working solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

  • Analysis:

    • Inject the untreated working solution ("time zero" sample).

    • Neutralize the acid and base-stressed samples before injection.

    • Inject all stressed samples.

    • Evaluation: A successful stability-indicating method will show a decrease in the peak area of the parent compound in the stressed samples, with the appearance of new peaks for the degradation products at different retention times. There should be no overlap between the parent peak and the degradant peaks.

Preventative Measures and Best Practices

To minimize stability issues from the outset, adopt the following best practices in your laboratory workflow.

Storage and Handling of Solid Compound:

  • Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is often sufficient.

  • Avoid leaving the container open to the atmosphere for extended periods to minimize moisture absorption and oxidation.

Solution Preparation and Storage:

ConditionRecommendationRationale
Solvent Choice For long-term storage, use anhydrous, aprotic solvents like DMSO or DMF.Minimizes hydrolytic degradation.
Temperature Store stock solutions at -20°C or -80°C.Slows down all potential degradation reactions.
Light Always use amber vials or protect clear vials from light.Prevents photodegradation of the aromatic amine.[3][4]
Atmosphere For highly sensitive applications, purge solutions with inert gas (N₂ or Ar) before sealing and storing.Removes dissolved oxygen to prevent oxidation.
Working Solutions Prepare fresh aqueous working solutions daily from the frozen aprotic stock. Do not store dilute aqueous solutions for extended periods.Ensures the compound is in its most stable form until immediately before the experiment.

Degradation Pathway Overview:

G Compound 4-Amino-N-isopropyl- 3-methylbenzamide Hydrolysis Amide Hydrolysis (Acid/Base, Heat) Compound->Hydrolysis H₂O Oxidation Amine Oxidation (O₂, Light, Metals) Compound->Oxidation [O] Hydrolysis_Products 4-Amino-3-methylbenzoic Acid + Isopropylamine Hydrolysis->Hydrolysis_Products Oxidation_Products Colored Degradants (e.g., Quinone-imines, Polymers) Oxidation->Oxidation_Products

Caption: Potential degradation pathways for this compound.

References

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Why is aniline less basic than methylamine? - Chemistry Stack Exchange. [Link]

  • N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [Link]

  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives - ResearchGate. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. ResearchGate. [Link]

  • Synthesis and Characterization of some Anilines Oxidative Coupling Products. Tikrit Journal of Pure Science. [Link]

  • Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - NIH. [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. [Link]

  • N-isopropylbenzamide - 5440-69-7, C10H13NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • N-Methylaniline | C7H9N | CID 7515 - PubChem. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry. [Link]

  • Aniline degradation by electrocatalytic oxidation - ResearchGate. [Link]

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide | The Journal of Organic Chemistry - ACS Publications. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. [Link]

  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines - AWS. [Link]

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics - AIP Publishing. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • N-isopropyl-4-[(2-methylhydrazino)methyl]benzamide | Solubility - Solubility of Things. [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines - FDA. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. [Link]

  • This journal is © The Royal Society of Chemistry 2017. [Link]

  • Aniline degradation by electrocatalytic oxidation - PubMed. [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials - MDPI. [Link]

  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection - ACS Publications. [Link]

  • Guideline on Photostability Testing - BfArM. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • Why is N-Methylaniline More Basic than Aniline? - Knowledge - Bloom Tech. [Link]

Sources

avoiding degradation of 4-Amino-N-isopropyl-3-methylbenzamide during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-N-isopropyl-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on avoiding degradation of this compound during experimental procedures. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, possessing both an aromatic amine and a benzamide functional group, is susceptible to several degradation pathways. The primary concerns are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents.[1][2] This can lead to the formation of colored impurities, including nitroso and nitro derivatives, and can also result in polymerization.

  • Hydrolysis: The amide bond in the benzamide structure can undergo hydrolysis, particularly under strong acidic or basic conditions, cleaving the molecule into 4-amino-3-methylbenzoic acid and isopropylamine.[3][4][5][6] This process is often accelerated by heat.

  • Photodegradation: Aromatic amines can be sensitive to light, especially UV radiation.[7][8] Exposure to light can lead to the formation of radical species and subsequent degradation, often resulting in discoloration of the compound.

Q2: I've noticed my solid this compound has changed color over time. What could be the cause?

A2: A change in color, typically to a brownish or purplish hue, is a common indicator of degradation in aromatic amines. This is most likely due to oxidation of the amino group. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. To prevent this, it is crucial to store the compound in a tightly sealed, amber-colored vial, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place.

Q3: My solution of this compound in an aqueous buffer has a lower than expected concentration after a few hours. What is happening?

A3: A decrease in concentration in an aqueous solution suggests that hydrolysis of the amide bond may be occurring, especially if the buffer is not neutral (pH 7). Both acidic and basic conditions can catalyze the hydrolysis of the benzamide.[3][4][5][6] The rate of hydrolysis is also temperature-dependent. For experiments in aqueous buffers, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, it should be at a low temperature (2-8 °C) for a short duration, and the pH should be maintained as close to neutral as possible.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental replicates or a gradual loss of compound activity over the course of an experiment.

  • Potential Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Medium Stability: Perform a preliminary experiment to assess the stability of the compound in your specific assay medium. Incubate the compound in the medium for the duration of your experiment and analyze its concentration at different time points using a validated analytical method like HPLC.[9][10]

    • Control for Oxidation: If the medium contains components that could promote oxidation, consider adding an antioxidant. However, ensure the antioxidant does not interfere with your assay.

    • pH and Temperature Control: Maintain a stable pH and the lowest feasible temperature throughout your experiment to minimize hydrolysis.

    • Fresh Preparations: Always prepare stock solutions and working solutions fresh before each experiment.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
  • Symptom: When analyzing your sample by HPLC or LC-MS, you observe additional peaks that were not present in the initial analysis of the pure compound.

  • Potential Cause: Formation of degradation products due to improper sample handling, storage, or experimental conditions.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study is highly recommended.[11][12][13][14][15] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation. Analysis of these stressed samples will help you identify the retention times of the degradation products.

    • Review Sample Preparation: Ensure that the solvents used for sample preparation are of high purity and are degassed to remove dissolved oxygen. Avoid prolonged exposure of the sample to ambient light and temperature during preparation.

    • Optimize Storage Conditions: If samples need to be stored before analysis, they should be kept at low temperatures (-20°C or -80°C) in tightly sealed, light-protected containers. The stability of the analyte in the storage solvent should also be verified.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol is designed to maintain the integrity of the compound for long-term storage and routine handling.

Materials:

  • This compound (solid)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Spatula

  • Desiccator

Procedure:

  • Inert Atmosphere: Before storing, purge the vial containing the solid compound with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Secure Sealing: Immediately cap the vial tightly.

  • Light Protection: Store the vial in a dark location or wrap it in aluminum foil to protect it from light.

  • Temperature Control: For long-term storage, keep the vial in a freezer at -20°C. For daily use, a desiccator at room temperature may be sufficient for short periods, but cold storage is always preferable.

  • Handling: When weighing the compound, do so quickly to minimize exposure to air and light. Reseal the container under an inert atmosphere as soon as possible.

Diagram of Key Degradation Pathways

DegradationPathways cluster_main This compound cluster_degradation Degradation Products Compound This compound Oxidized Oxidized Products (e.g., Nitroso, Nitro derivatives) Compound->Oxidized Oxidation (O2, Metal ions) Hydrolyzed Hydrolysis Products (4-amino-3-methylbenzoic acid + Isopropylamine) Compound->Hydrolyzed Hydrolysis (Acid/Base, Heat) Photodegraded Photodegradation Products (Radical species, colored impurities) Compound->Photodegraded Photodegradation (UV/Light) ForcedDegradationWorkflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (80°C) Stress->Thermal Photo Photodegradation (ICH Q1B) Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Data Evaluation (Identify Degradants, % Degradation) Analysis->Evaluation

Caption: A typical workflow for a forced degradation study.

Summary of Key Recommendations

ParameterRecommendationRationale
Storage (Solid) Store at -20°C under an inert atmosphere (Ar or N₂) in an amber vial.Minimizes oxidation, hydrolysis, and photodegradation.
Storage (Solution) Prepare fresh. If temporary storage is needed, store at 2-8°C in the dark for a minimal duration.Solutions, especially aqueous ones, are more prone to degradation.
pH Maintain solutions as close to neutral pH as possible.Avoids acid- or base-catalyzed hydrolysis of the amide bond. [5][6]
Light Exposure Minimize exposure to ambient and UV light during handling and experiments. Use amber labware.Prevents photodegradation of the aromatic amine moiety. [7]
Atmosphere Handle in an environment with minimal oxygen exposure. Consider using degassed solvents.Reduces the risk of oxidation.
Purity Checks Regularly check the purity of the compound, especially for older batches, using a stability-indicating method.Ensures that observed experimental effects are from the compound and not its degradants.

By adhering to these guidelines and understanding the potential degradation pathways, researchers can ensure the stability and integrity of this compound throughout their experiments, leading to more reliable and reproducible scientific outcomes.

References

  • Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link]

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. ResearchGate. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Stability Testing of New Drug Substances and Products Q1A(R2). ICH. Available at: [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]

  • Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. Available at: [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Available at: [Link]

  • Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. Available at: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database. Available at: [Link]

  • List of aromatic amines used in this study and the efficiency of their.... ResearchGate. Available at: [Link]

  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. RSC Publishing. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Amino-N-Aryl-3-Methylbenzamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzamide Scaffolds in Oncology

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of pharmacologically active compounds. Within the realm of oncology, substituted benzamides have emerged as a promising class of therapeutics due to their ability to interact with various molecular targets implicated in cancer progression. This guide provides a comparative analysis of the efficacy of a series of 4-Amino-N-aryl-3-methylbenzamide analogs, focusing on their anticancer activities. We will delve into the structure-activity relationships (SAR) that govern their potency, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds and to facilitate the rational design of next-generation anticancer agents.

The core structure, 4-Amino-N-isopropyl-3-methylbenzamide, serves as a foundational template from which numerous analogs have been synthesized and evaluated. Variations in the N-substituent and modifications to the benzamide ring have been shown to significantly impact biological activity. This guide will focus on a curated selection of N-aryl substituted analogs, highlighting how different aromatic and heterocyclic moieties on the amide nitrogen influence their cytotoxic profiles against various cancer cell lines.

Comparative Efficacy of 4-Amino-N-Aryl-3-Methylbenzamide Analogs

The antiproliferative activity of benzamide analogs is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function, in this case, cancer cell growth. The following table summarizes the in vitro anticancer activity of a representative set of 4-Amino-N-aryl-3-methylbenzamide analogs and related structures against various human cancer cell lines. The selection is based on available data from multiple studies to illustrate key structure-activity relationships.

Compound IDN-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 PhenylA549 (Lung)>100[1]
Analog 2 4-ChlorophenylK562 (Leukemia)2.27[1]
Analog 3 4-ChlorophenylHL-60 (Leukemia)1.42[1]
Analog 4 2,6-dichloropurineK562 (Leukemia)2.27[1]
Analog 5 2,6-dichloropurineHL-60 (Leukemia)1.42[1]
Compound 6g 3-Arylurea derivativeA-498 (Kidney)14.46[2]
Compound 6g 3-Arylurea derivativeNCI-H23 (Lung)13.97[2]
Compound 6g 3-Arylurea derivativeMDAMB-231 (Breast)11.35[2]
Compound 6g 3-Arylurea derivativeMCF-7 (Breast)11.58[2]
Compound 6g 3-Arylurea derivativeA-549 (Lung)15.77[2]

Causality Behind Experimental Choices: The choice of cancer cell lines in these studies is strategic. A549 (lung carcinoma), K562 and HL-60 (leukemia), and MCF-7 and MDA-MB-231 (breast cancer) represent some of the most common and well-characterized cancer types. This allows for a broad assessment of a compound's activity and potential spectrum of efficacy. The inclusion of both sensitive and potentially resistant cell lines can also provide early insights into the compound's mechanism of action and its ability to overcome common drug resistance pathways.[3]

Structure-Activity Relationship Insights: The data presented in the table reveals critical structure-activity relationships. The unsubstituted phenyl group in Analog 1 shows a lack of significant activity, highlighting the importance of substitutions on the N-aryl ring. The introduction of a chlorine atom at the 4-position of the phenyl ring (Analogs 2 and 3 ) dramatically increases the cytotoxic potency, suggesting that electron-withdrawing groups in this position are favorable for activity.[1] Similarly, the incorporation of a purine moiety (Analogs 4 and 5 ) also results in potent anticancer activity.[1] The diaryl urea structure of Compound 6g demonstrates broad-spectrum activity against multiple cell lines, indicating that extending the N-substituent with a urea linkage can be a fruitful strategy for enhancing potency.[2]

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer effects of 4-Amino-N-aryl-3-methylbenzamide analogs are often attributed to their ability to interfere with critical cellular processes required for tumor growth and survival. Three primary mechanisms of action have been identified for various benzamide derivatives: inhibition of tubulin polymerization, modulation of epidermal growth factor receptor (EGFR) signaling, and inhibition of histone deacetylases (HDACs).

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[5] Certain benzamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[1][6] This interference with microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[7]

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Cellular Outcomes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Mitotic Spindle->Mitotic Arrest (G2/M) Benzamide Analog Benzamide Analog Benzamide Analog->Tubulin Dimers Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Inhibition of Tubulin Polymerization by Benzamide Analogs
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[8] Overexpression or activating mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.[9] EGFR inhibitors block the downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[10][11]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Benzamide Analog Benzamide Analog Benzamide Analog->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Inhibition of the EGFR Signaling Pathway
Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.[12] HDAC inhibitors promote histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes like p21 and p53.[12][13] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[14]

HDAC_Inhibition_Pathway cluster_chromatin Chromatin State cluster_transcription Gene Expression cluster_outcomes Cellular Outcomes Acetylated Histones Acetylated Histones Deacetylated Histones Deacetylated Histones Acetylated Histones->Deacetylated Histones HDACs Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Deacetylated Histones->Acetylated Histones HATs Condensed Chromatin Condensed Chromatin Deacetylated Histones->Condensed Chromatin Benzamide Analog Benzamide Analog HDACs HDACs Benzamide Analog->HDACs Inhibition Tumor Suppressor Genes (e.g., p21, p53) Tumor Suppressor Genes (e.g., p21, p53) Condensed Chromatin->Tumor Suppressor Genes (e.g., p21, p53) Transcription OFF Open Chromatin->Tumor Suppressor Genes (e.g., p21, p53) Transcription ON Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes (e.g., p21, p53)->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of Action of HDAC Inhibitors

Experimental Protocols: A Self-Validating System for Efficacy Assessment

The reliability of any comparative efficacy study hinges on the robustness and reproducibility of the experimental protocols. The following methodologies represent a self-validating system for assessing the anticancer activity of novel benzamide analogs.

Protocol 1: Synthesis of N-(4-chlorophenyl)-4-aminobenzamide (A Representative Analog)

This protocol describes a general two-step synthesis for a representative N-aryl-4-aminobenzamide analog.

Step 1: Synthesis of N-(4-chlorophenyl)-4-nitrobenzamide

  • To a solution of 4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[2]

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chloroaniline (1 equivalent) to the reaction mixture and continue stirring at room temperature for 8 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude N-(4-chlorophenyl)-4-nitrobenzamide.

  • Recrystallize the crude product from a suitable solvent like ethanol to afford the purified product.

Step 2: Reduction of the Nitro Group to an Amine

  • Suspend the synthesized N-(4-chlorophenyl)-4-nitrobenzamide in a mixture of ethanol and water.

  • Add iron powder (excess) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-chlorophenyl)-4-aminobenzamide.

  • Purify the product by column chromatography or recrystallization.

Synthesis_Workflow 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Coupling with DCC Coupling with DCC 4-Nitrobenzoic Acid->Coupling with DCC Step 1 N-(4-chlorophenyl)-4-nitrobenzamide N-(4-chlorophenyl)-4-nitrobenzamide Coupling with DCC->N-(4-chlorophenyl)-4-nitrobenzamide 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline->Coupling with DCC Reduction (Fe/NH4Cl) Reduction (Fe/NH4Cl) N-(4-chlorophenyl)-4-nitrobenzamide->Reduction (Fe/NH4Cl) Step 2 N-(4-chlorophenyl)-4-aminobenzamide N-(4-chlorophenyl)-4-aminobenzamide Reduction (Fe/NH4Cl)->N-(4-chlorophenyl)-4-aminobenzamide

General Synthesis Workflow for N-Aryl-4-aminobenzamides
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (benzamide analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide analogs in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells in 96-well plate Seed Cells in 96-well plate Incubate 24h Incubate 24h Seed Cells in 96-well plate->Incubate 24h Add Benzamide Analogs Add Benzamide Analogs Incubate 24h->Add Benzamide Analogs Incubate 48-72h Incubate 48-72h Add Benzamide Analogs->Incubate 48-72h Add MTT solution Add MTT solution Incubate 48-72h->Add MTT solution Incubate 4h Incubate 4h Add MTT solution->Incubate 4h Add Solubilization Solution Add Solubilization Solution Incubate 4h->Add Solubilization Solution Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Workflow for the MTT Cytotoxicity Assay

Conclusion and Future Directions

The 4-Amino-N-aryl-3-methylbenzamide scaffold represents a versatile and promising platform for the development of novel anticancer agents. This guide has provided a comparative overview of the efficacy of selected analogs, highlighting the crucial role of N-aryl substitutions in determining their cytotoxic potency. The exploration of their mechanisms of action reveals their ability to target fundamental cancer-related pathways, including microtubule dynamics, EGFR signaling, and epigenetic regulation through HDAC inhibition.

The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs, ensuring the generation of reliable and comparable data. Future research in this area should focus on:

  • Rational Design: Utilizing the structure-activity relationships discussed to design and synthesize novel analogs with improved potency and selectivity.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and downstream signaling effects of the most potent compounds.

  • In Vivo Efficacy: Progressing the most promising candidates to preclinical in vivo models to assess their therapeutic potential in a more complex biological system.

  • Combination Therapies: Investigating the synergistic effects of these benzamide analogs with existing chemotherapeutic agents to overcome drug resistance and enhance treatment efficacy.

By building upon the knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the benzamide scaffold in the fight against cancer.

References

  • Jadhav, V., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(32), 22963-22979. [Link]

  • Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2021). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 13(11), 2681. [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Chlorobenzamide Analogues. BenchChem.
  • Lu, Y., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Acta Pharmaceutica Sinica B, 11(7), 1849-1873. [Link]

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Frontiers in Oncology, 13, 1194553. [Link]

  • Benhida, R., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(9), 1895-1902. [Link]

  • Severin, O., et al. (2025). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)
  • Al-Otaibi, F. M., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances.
  • Zheng, Y., et al. (2025). Mechanisms of HDACs in cancer development. Frontiers in Oncology.
  • ResearchGate. (n.d.). Cellular pathway involved in Tubulin-polymerization inhibition.
  • ClinPGx. (n.d.).
  • Wang, Y., et al. (2021). A review of research progress of antitumor drugs based on tubulin targets. Translational Cancer Research, 10(6), 2845-2858. [Link]

  • Zhou, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 236, 114229. [Link]

  • Li, G., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1735. [Link]

  • Danaher. (n.d.).
  • Eckschlager, T., Plch, J., Stiborova, M., & Hrabeta, J. (2017). Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives. International Journal of Molecular Sciences, 18(6), 1296. [Link]

  • Kavallaris, M. (2010). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Methods in Molecular Biology, 663, 13-25.
  • Al-Warhi, T., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7661. [Link]

  • Al-Otaibi, F. M., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing.
  • Kumar, A., et al. (2024). Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight. Phytotherapy Research, 38(3), 1335-1351. [Link]

  • Patsnap. (2024). What are Tubulin inhibitors and how do they work?.
  • Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726. [Link]

  • Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. Molecular and Cellular Pharmacology, 4(2), 85-91. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(9), 120. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-Amino-N-isopropyl-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a small molecule to interact with its intended biological target while minimally engaging with other proteins—a property known as selectivity—is a critical determinant of its safety and therapeutic window. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, contributing to the high attrition rates observed in clinical trials.[1][2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a cornerstone of rational drug design.[3][4][5]

This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-Amino-N-isopropyl-3-methylbenzamide , a novel benzamide derivative hereafter referred to as Compound X . Benzamide scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of targets, including G-protein coupled receptors (GPCRs) and kinases.[6][7][8] This inherent versatility underscores the necessity of a thorough selectivity assessment.

Herein, we will outline a tiered experimental approach to characterize the selectivity profile of Compound X. We will compare its hypothetical performance against two benchmark compounds:

  • Alternative A (Pramipexole): A well-characterized, highly selective dopamine D2/D3 receptor agonist.

  • Alternative B (Metoclopramide): A less selective benzamide, known to interact with multiple dopamine and serotonin receptors.

The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology for profiling novel chemical entities, using Compound X as a practical case study.

Part 1: Strategic Target Selection and Panel Design

The initial step in any cross-reactivity study is the rational selection of targets. This process is guided by the chemical structure of the test compound and the known pharmacology of its structural class. For Compound X, a substituted benzamide, the primary hypothesis is an interaction with monoamine GPCRs.

Causality Behind Target Selection:

  • Primary Target Family: Based on the benzamide scaffold, we hypothesize that Compound X is an antagonist for the Serotonin 2A Receptor (5-HT2A) , a key GPCR implicated in various neurological disorders. This will be our primary target for initial validation.

  • Secondary Target Panel (GPCRs): To assess selectivity within the GPCR superfamily, a panel including other serotonin receptor subtypes (5-HT1A, 5-HT2C), dopamine receptors (D1, D2, D3), and adrenergic receptors (α1, α2, β1) is essential. These are common off-targets for benzamide-like structures.[9]

  • Broad Liability Panel: To identify unexpected off-target interactions, screening against a wider panel is crucial. This should include targets commonly associated with adverse drug reactions, such as a representative panel of kinases and the hERG ion channel.[10][11][12] Kinase inhibition, in particular, is a frequent source of off-target effects due to the conserved nature of the ATP-binding site.[10]

The following diagram illustrates the logic for target panel selection.

G cluster_0 Hypothesis Generation cluster_1 Target Selection CompoundX Compound X (this compound) Scaffold Benzamide Scaffold CompoundX->Scaffold Kinase_Panel Broad Kinase Panel (e.g., KinomeScan) CompoundX->Kinase_Panel Identify Promiscuous Binding Safety_Panel Safety Panel (hERG, etc.) CompoundX->Safety_Panel Predictive Toxicology PrimaryTarget Primary Target (e.g., 5-HT2A Receptor) Scaffold->PrimaryTarget Informed by Class Pharmacology GPCR_Panel Related GPCR Panel (Dopamine, Serotonin Subtypes) PrimaryTarget->GPCR_Panel Assess Family Selectivity

Caption: Logic for target panel selection for Compound X.

Part 2: A Tiered Experimental Workflow for Selectivity Profiling

A tiered approach is the most efficient method for cross-reactivity profiling, starting with broad screening and progressing to more detailed quantitative analysis for identified "hits."

G cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Primary Target Validation & Broad Screening BindingAssay Primary Target Binding Assay (Affinity - Kd) Tier2 Tier 2: Hit Confirmation & Potency Determination DoseResponse Dose-Response Curves (IC50 Determination) Tier3 Tier 3: Cellular Functional Assays CellPhospho Cellular Phosphorylation Assay (for Kinase Hits) FunctionalAssay Primary Target Functional Assay (Potency - EC50/IC50) BroadScreen Broad Panel Screen (% Inhibition @ 10 µM) BroadScreen->Tier2 Hits >50% Inh. CompBinding Competitive Binding Assays (Ki Determination) CompBinding->Tier3 Confirmed Off-Targets CellGPCR Cellular GPCR Pathway Assay (e.g., Calcium Flux, cAMP)

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Primary Target Validation and Broad Screening

Objective: To confirm the activity of Compound X at its primary target (5-HT2A) and to perform a broad screen to identify potential off-target interactions.

Protocol 1: Radioligand Binding Assay for 5-HT2A Affinity (Kd)

  • Materials: Cell membranes expressing human 5-HT2A receptor, [3H]-ketanserin (radioligand), Compound X, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure: a. Prepare serial dilutions of Compound X. b. In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-ketanserin (at its Kd), and varying concentrations of Compound X. c. For non-specific binding, use a high concentration of a known 5-HT2A ligand (e.g., Mianserin). d. Incubate at room temperature for 60 minutes to reach equilibrium. e. Harvest the membranes onto filter mats using a cell harvester. f. Wash the filters to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of Compound X that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Broad Panel Screening (e.g., Eurofins SafetyScreen44™ or similar)

  • Rationale: Utilize a commercially available panel that includes a diverse set of GPCRs, ion channels, transporters, and enzymes. This provides a cost-effective and standardized initial assessment of promiscuity.

  • Procedure: a. Submit Compound X for screening at a single, high concentration (typically 10 µM). b. The vendor will perform individual binding or functional assays for each target in the panel.

  • Analysis: Data is typically reported as the percent inhibition or activation relative to a control. A common threshold for identifying a "hit" is >50% inhibition, which warrants further investigation.

Tier 2: Hit Confirmation and Potency Determination

Objective: To validate the hits from Tier 1 and determine their potency (IC50).

Protocol 3: Competitive Binding Assay for Off-Target Potency (IC50/Ki)

  • Rationale: This assay measures how effectively a test compound competes with a known labeled ligand for a target binding site.[13][14][15][16] It is the standard method for quantifying the affinity of unlabeled compounds.

  • Procedure: a. For each confirmed off-target, select an appropriate radiolabeled or fluorescently labeled ligand and a source of the protein (e.g., recombinant protein or cell membranes). b. Prepare a 10-point, 3-fold serial dilution of Compound X. c. Perform the binding assay as described in Protocol 1, incubating the target, labeled ligand, and Compound X. d. Generate a dose-response curve by plotting the percent inhibition against the log concentration of Compound X.

  • Analysis: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Rationale: For any kinase hits, it is essential to move from a simple binding assay to a functional assay that measures enzymatic activity.[17][18] The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase's phosphorylation reaction, which is a direct measure of its activity.[18][19]

  • Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add varying concentrations of Compound X. c. Incubate to allow the kinase reaction to proceed. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. f. Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Analysis: Plot the luminescence (or percent inhibition) against the log concentration of Compound X to determine the IC50.

Part 3: Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The selectivity of a compound is often expressed as a ratio of its affinity for an off-target versus its primary target.

Hypothetical Cross-Reactivity Data

TargetAssay TypeCompound X (IC50/Ki, nM)Alternative A (Pramipexole) (IC50/Ki, nM)Alternative B (Metoclopramide) (IC50/Ki, nM)
5-HT2A Binding (Ki) 15 >10,000850
Dopamine D2 Binding (Ki) 2505 60
Dopamine D3 Binding (Ki) 4803 120
5-HT1A Binding (Ki) 1,200>10,0002,500
5-HT2C Binding (Ki) 95>10,000900
ABL1 Kinase Enzymatic (IC50) >10,000>10,000>10,000
hERG Channel Binding (IC50) 8,500>10,000>10,000

Selectivity Score Calculation

A simple selectivity score can be calculated as: Selectivity Score = IC50 (Off-Target) / IC50 (Primary Target)

  • Compound X Selectivity for 5-HT2A vs. D2: 250 nM / 15 nM = 16.7-fold

  • Compound X Selectivity for 5-HT2A vs. 5-HT2C: 95 nM / 15 nM = 6.3-fold

  • Alternative B Selectivity for D2 vs. 5-HT2A: 850 nM / 60 nM = 14.2-fold

G cluster_0 Input Data cluster_1 Calculation cluster_2 Interpretation Affinity Primary Target Affinity (IC50_Primary) Calculate Selectivity Ratio = IC50_OffTarget / IC50_Primary Affinity->Calculate OffTarget Off-Target Affinity (IC50_OffTarget) OffTarget->Calculate Result Selectivity Score (Fold-Selectivity) Calculate->Result

Caption: Calculating the selectivity score.

Comparative Analysis of Hypothetical Data:

Based on our hypothetical data, Compound X demonstrates potent activity at the 5-HT2A receptor (Ki = 15 nM). Its profile can be compared to the alternatives:

  • vs. Alternative A (Pramipexole): Compound X shows a completely different primary pharmacology, targeting the serotonergic system instead of the dopaminergic system. Like Pramipexole, it appears highly selective against the targets tested, with off-target activities generally greater than 10-fold weaker than its primary target activity.

  • vs. Alternative B (Metoclopramide): Compound X exhibits a significantly more selective profile than Metoclopramide. While Metoclopramide has activity across both dopamine and serotonin receptors in the sub-micromolar range, Compound X shows a clear preference for 5-HT2A and 5-HT2C, with weaker activity at dopamine receptors. This suggests a potentially better side-effect profile regarding dopamine-mediated effects.

Part 4: Advancing to Cellular and Functional Assays

Biochemical assays provide crucial data on direct protein-ligand interactions, but they do not fully recapitulate the complex environment of a living cell. Therefore, confirming key findings in cell-based functional assays is a mandatory validation step.[20][21]

Objective: To determine if the binding affinity observed in biochemical assays translates to functional activity in a cellular context.

Protocol 5: Cell-Based GPCR Functional Assay (e.g., Calcium Flux for Gq-coupled 5-HT2A)

  • Rationale: The 5-HT2A receptor signals through the Gq pathway, leading to an increase in intracellular calcium upon activation. Measuring this calcium flux provides a direct readout of receptor antagonism.[22]

  • Procedure: a. Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Pre-incubate the cells with varying concentrations of Compound X. d. Stimulate the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration. e. Measure the change in fluorescence using a plate reader (e.g., FLIPR).

  • Analysis: The ability of Compound X to inhibit the agonist-induced calcium flux is used to generate a dose-response curve and determine its functional IC50. This cellular IC50 should be reasonably close to the binding Ki to confirm that the compound is a functional antagonist at its target in a cellular system.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel benzamide, this compound (Compound X). By employing a strategy of broad screening followed by quantitative confirmation of hits, researchers can build a comprehensive selectivity profile.

Our hypothetical data presents Compound X as a potent and selective 5-HT2A antagonist, with a cleaner profile than the less selective benzamide, Metoclopramide. The next logical steps in its preclinical development would involve:

  • In-depth Cellular Profiling: Expanding cellular assays to investigate biased agonism and assess functional activity at the confirmed off-targets (e.g., 5-HT2C and D2 receptors).

  • ADME-Tox Studies: Evaluating absorption, distribution, metabolism, excretion, and toxicity properties to ensure the compound has suitable drug-like characteristics.

  • In Vivo Efficacy and Safety Models: Testing the compound in relevant animal models to confirm its therapeutic hypothesis and assess its safety profile in a whole-organism context.

By adhering to this rigorous, self-validating framework, drug development professionals can make more informed decisions, increasing the likelihood of advancing safer and more effective therapeutics to the clinic.

References

  • PubChem. N-isopropyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Gurbanov, A., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Anastassiadis, T., et al. (2011). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper. [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Ecker, T., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins. [Link]

  • Ammar, M., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC - NIH. [Link]

  • Pan, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • European Medicines Agency. Note for guidance on preclinical pharmacological and toxicological testing of vaccines. EMA. [Link]

  • Al-Shdefat, R., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

  • BMG LABTECH. Kinase assays. BMG LABTECH. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC - NIH. [Link]

  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Fabgennix International. Competition Assay Protocol. Fabgennix. [Link]

  • ICH. Safety Guidelines. ICH. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Taylor & Francis. Off-target activity – Knowledge and References. Taylor & Francis. [Link]

  • PPD. Preclinical Studies in Drug Development. PPD. [Link]

  • ResearchGate. The use of novel selectivity metrics in kinase research. ResearchGate. [Link]

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Meites, S. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. PMC - NIH. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic. [Link]

  • Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • MDPI. Hybrid Dual-Context Prompted Cross-Attention Framework with Language Model Guidance for Multi-Label Prediction of Human Off-Target Ligand–Protein Interactions. MDPI. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins. [Link]

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]

  • ACS Publications. Compatibilization of Polyolefin Blends through Acid–Base Interactions. ACS Publications. [Link]

  • Abadi, A. H., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. [Link]

  • Sathiya, S., et al. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry. [Link]

  • PubChem. N-Isopropylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

  • Medicine LibreTexts. (2023). 1.10: Competitive Binding Assays. Medicine LibreTexts. [Link]

  • NIH. (2021). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. NIH. [Link]

  • Integral Molecular. (2021). Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array. YouTube. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-N-isopropyl-3-methylbenzamide Isomers as Potential Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. The nuanced interplay of substituent placement and nature on the benzamide core can dramatically influence biological activity, a principle elegantly captured by the study of structure-activity relationships (SAR). This guide provides a comprehensive comparison of 4-Amino-N-isopropyl-3-methylbenzamide and its structural isomers, offering insights into their potential as dopamine D2 receptor antagonists.

While direct comparative experimental data for this specific set of isomers is not extensively available in the public domain, this guide synthesizes established SAR principles from closely related benzamide-based dopamine D2 antagonists to provide a robust predictive analysis. We will delve into the probable synthetic routes, the anticipated impact of isomeric variations on receptor affinity, and the detailed experimental protocols necessary to validate these hypotheses.

The Benzamide Scaffold and Dopamine D2 Receptor Antagonism

Substituted benzamides, such as sulpiride and amisulpride, are well-established antagonists of the dopamine D2 receptor, with significant therapeutic applications in the management of psychiatric disorders. The canonical structure for D2 receptor affinity typically involves an aromatic ring system linked via an amide to a basic amine moiety. The specific substitution pattern on the aromatic ring is a critical determinant of potency and selectivity.

The core structure of this compound presents several key features for SAR exploration: the position of the amino and methyl groups on the phenyl ring and the nature of the N-alkyl substituent on the amide. By systematically rearranging these substituents, we can infer their respective contributions to the overall pharmacological profile.

Isomeric Landscape and Predicted SAR

The primary isomers of this compound allow for a systematic evaluation of the impact of substituent positioning. The key isomers for comparison are:

  • This compound: The parent compound.

  • 3-Amino-N-isopropyl-4-methylbenzamide: Positional isomer of the amino and methyl groups.

  • 5-Amino-N-isopropyl-2-methylbenzamide: Another positional isomer.

  • 4-Amino-N-isopropyl-2-methylbenzamide: Positional isomer of the methyl group.

Based on established SAR for benzamide-based D2 antagonists, we can predict the following trends in activity:

  • Role of the Amino Group: The amino group at the 4-position is generally favorable for activity. Its basicity and ability to engage in hydrogen bonding are often crucial for interaction with the receptor. Shifting the amino group to the 3- or 5-position may alter the electronic properties of the ring and the vector of its hydrogen bonding interactions, potentially reducing affinity.

  • Influence of the Methyl Group: A methyl group ortho to the amino group (as in the parent compound) can influence the conformation of the amino group and the overall lipophilicity of the molecule. Its position relative to the amide linkage is also critical. A methyl group ortho to the amide (at the 2-position) could introduce steric hindrance, potentially forcing the amide bond out of plane with the aromatic ring and disrupting the optimal conformation for receptor binding.

  • The N-isopropyl Group: The N-isopropyl group contributes to the lipophilicity and steric bulk at the amide nitrogen. This group can engage in hydrophobic interactions within the receptor's binding pocket. Variations in the N-alkyl substituent are a common strategy for fine-tuning potency and selectivity.

The following diagram illustrates the key structural relationships and the hypothesized impact on D2 receptor affinity.

SAR_Hypothesis cluster_isomers Isomers of Amino-N-isopropyl-methylbenzamide cluster_substituents Key Substituent Effects on D2 Affinity Parent This compound (Parent Compound) Predicted: Moderate to High Affinity Amino 4-Amino Group (Key for H-bonding) Parent->Amino Favorable Position Methyl 3-Methyl Group (Conformational Influence) Parent->Methyl Modulates Conformation Isopropyl N-isopropyl Group (Hydrophobic Interaction) Parent->Isopropyl Lipophilic Contribution Isomer1 3-Amino-N-isopropyl-4-methylbenzamide Predicted: Lower Affinity Isomer1->Amino Altered H-bond Vector Isomer2 4-Amino-N-isopropyl-2-methylbenzamide Predicted: Significantly Lower Affinity (Steric Hindrance) Isomer2->Methyl Steric Clash with Amide

Caption: Hypothesized Structure-Activity Relationship of Isomers.

Quantitative Comparison of Physicochemical Properties

While biological activity data requires experimental validation, we can compare the predicted physicochemical properties of the isomers, which are known to influence pharmacokinetic and pharmacodynamic behavior.

CompoundMolecular FormulaMolecular WeightPredicted LogPPredicted Water Solubility
This compoundC₁₁H₁₆N₂O192.261.852.5 g/L
3-Amino-N-isopropyl-4-methylbenzamideC₁₁H₁₆N₂O192.261.912.1 g/L
4-Amino-N-isopropyl-2-methylbenzamideC₁₁H₁₆N₂O192.261.882.3 g/L

Data predicted using standard computational models.

Experimental Protocols

To validate the hypothesized SAR, the synthesis of the isomers and their subsequent biological evaluation are necessary.

General Synthetic Protocol for Amino-N-isopropyl-methylbenzamides

The synthesis can be approached via a standard amidation reaction starting from the corresponding nitro-substituted benzoic acid, followed by reduction of the nitro group.

Synthesis_Workflow Start Substituted Nitrobenzoic Acid Step1 Amidation with Isopropylamine (e.g., EDC, HOBt, DMF) Start->Step1 Intermediate N-isopropyl-nitrobenzamide Step1->Intermediate Step2 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Intermediate->Step2 Product Amino-N-isopropyl-benzamide Isomer Step2->Product

Caption: General Synthetic Workflow for Isomer Synthesis.

Step-by-Step Methodology:

  • Amidation: To a solution of the appropriate substituted nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add isopropylamine (1.5 eq) and continue stirring at room temperature for 12-18 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-isopropyl-nitrobenzamide intermediate.

  • Nitro Reduction: Dissolve the intermediate in ethanol or methanol and add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to hydrogenation (H₂) at 50 psi for 4-6 hours. Alternatively, the reduction can be achieved using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) in ethanol at reflux.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. If the HCl salt is formed, neutralize with a base (e.g., sodium bicarbonate) and extract with an organic solvent. Purify the final compound by recrystallization or column chromatography to yield the desired amino-N-isopropyl-benzamide isomer.

Dopamine D2 Receptor Binding Assay

To determine the affinity of the synthesized isomers for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method.

Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Competitive Binding: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and varying concentrations of the test compounds (isomers).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) for each isomer using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the structure-activity relationship of this compound isomers as potential dopamine D2 receptor antagonists. The hypotheses presented are grounded in established medicinal chemistry principles for this class of compounds. The provided synthetic and biological testing protocols offer a clear path for the experimental validation of these predictions.

Future work should focus on the synthesis and in vitro evaluation of these isomers to generate quantitative SAR data. Further optimization of the lead compound could involve exploring alternative N-alkyl substituents and modifications of the aromatic substitution pattern to enhance potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in elucidating the precise structural requirements for optimal interaction with the dopamine D2 receptor and could pave the way for the discovery of novel therapeutic agents.

References

Due to the predictive nature of this guide based on general principles rather than specific literature on the target compounds, a formal reference list to papers with direct experimental data on these exact isomers cannot be provided. The synthetic and assay protocols are standard methodologies in medicinal chemistry, and further details can be found in standard textbooks and journals of the field. For general principles of SAR and benzamide D2 antagonists, the following resources are recommended:

  • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: McGraw-Hill Education URL: [Link]

  • Title: Foye's Principles of Medicinal Chemistry Source: Lippincott Williams & Wilkins URL: [Link]

  • Title: Journal of Medicinal Chemistry Source: American Chemical Society URL: [Link]

A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Benzamides in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the substituted benzamide scaffold represents a versatile and privileged structure in modern pharmacology. Its derivatives have yielded a diverse array of clinically significant drugs, from antipsychotics and antiemetics to targeted cancer therapeutics. The efficacy of these compounds is intrinsically linked to the nature and position of substituents on the benzamide core, which dictates their interaction with specific biological targets.

This guide provides an in-depth comparative analysis of substituted benzamides, grounded in established biological assays. It is designed not as a rigid protocol book, but as a dynamic framework to empower researchers to make informed decisions in their own discovery and development programs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Section 1: The Dopaminergic System - A Primary Target for Substituted Benzamides

Substituted benzamides have a rich history as modulators of the dopaminergic system, particularly as antagonists of the D2 receptor subtype.[1] This has led to their widespread use as antipsychotics and antiemetics.[1] Understanding the nuances of their interaction with dopamine receptors is paramount for developing novel therapeutics with improved efficacy and reduced side effects.

The Dopamine D2 Receptor Binding Assay: Quantifying Affinity

A fundamental assay to characterize the potency of substituted benzamides at their primary neuropsychiatric target is the radioligand binding assay for the dopamine D2 receptor. This assay directly measures the affinity of a compound for the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Experimental Rationale: The choice of a radioligand with high affinity and selectivity for the D2 receptor, such as [3H]spiperone or [3H]raclopride, is critical for a sensitive and accurate assay. The use of a specific antagonist, like haloperidol or eticlopride, allows for the determination of non-specific binding, ensuring that the measured signal is truly from the compound's interaction with the D2 receptor.

Comparative Analysis of Substituted Benzamides at the Dopamine D2 Receptor:

CompoundSubstitution PatternD2 Receptor Binding Affinity (Ki, nM)Reference
Sulpiride2-methoxy, 5-sulfamoyl~10-30[2]
Amisulpride4-amino, 5-ethylsulfonyl, 2-methoxy~2-3[2]
Raclopride3,5-dichloro, 2-hydroxy, 6-methoxy~1-2[2][3]
Eticlopride3-chloro, 5-ethyl, 2-hydroxy, 6-methoxy~0.1-0.5[4][5]
Nemonapride4-fluoro, 2-(pyrrolidin-1-ylmethyl)~0.5-1[3]

Detailed Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat striatal tissue or membranes from cells expressing the human D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [3H]spiperone at a final concentration of 0.1-0.5 nM), and varying concentrations of the substituted benzamide test compound.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Signaling Pathway

The following diagram illustrates the canonical dopamine signaling pathway, highlighting the central role of the D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Dopamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates Benzamide Substituted Benzamide (Antagonist) Benzamide->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Altered) CREB->Gene Regulates

Caption: Dopamine D2 receptor signaling pathway and its antagonism by substituted benzamides.

In Vivo Models of Antiemetic Activity: The Ferret Cisplatin-Induced Emesis Model

To translate in vitro binding affinity into a functional, physiologically relevant outcome, in vivo models are indispensable. The ferret is a well-established model for studying chemotherapy-induced emesis due to its robust and reproducible vomiting reflex in response to emetogenic agents like cisplatin.[6][7]

Experimental Rationale: Cisplatin induces emesis through both central and peripheral mechanisms, involving the release of serotonin from enterochromaffin cells and the activation of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. This model allows for the evaluation of a compound's ability to prevent or reduce the frequency of vomiting episodes.

Comparative Analysis of Antiemetic Efficacy of Substituted Benzamides:

CompoundDose (mg/kg, i.v.)% Inhibition of Cisplatin-Induced EmesisReference
Metoclopramide1.0~50-70%[8]
Batanopride0.3>80%[8]
Alizapride4.0Partial to complete protection in 9/24 patients[8]

Detailed Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

  • Animal Acclimatization and Baseline Observation:

    • House male ferrets individually and allow them to acclimate to the laboratory environment for at least one week.

    • Observe the animals for a baseline period to ensure they do not exhibit spontaneous emetic episodes.

  • Drug Administration:

    • Administer the substituted benzamide test compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) to induce emesis.

  • Observation and Data Collection:

    • Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.

    • A vomit is defined as the forceful expulsion of gastric contents, while a retch is an unproductive attempt to vomit.

  • Data Analysis:

    • Calculate the percentage of protection from emesis for each dose of the test compound compared to the vehicle-treated control group.

    • Determine the ED50 value, the dose that produces a 50% reduction in the number of emetic episodes.

Section 2: Substituted Benzamides in Oncology - Targeting Key Cellular Processes

The versatility of the substituted benzamide scaffold extends beyond neuroscience into the realm of oncology. By modifying the substitution patterns, medicinal chemists have developed potent inhibitors of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and the BCR-ABL kinase.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[9] HDAC inhibitors, including several substituted benzamides, can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Rationale: A colorimetric or fluorometric in vitro assay allows for the direct measurement of HDAC enzymatic activity and its inhibition by test compounds. The use of a specific HDAC substrate and a developer solution that produces a quantifiable signal upon deacetylation provides a robust and high-throughput method for screening potential inhibitors.

Comparative Analysis of Benzamide-Based HDAC Inhibitors:

CompoundTarget HDAC IsoformsIC50 (nM)Reference
Entinostat (MS-275)Class I HDACs (HDAC1, 2, 3)200-500 (HDAC1)[10]
Mocetinostat (MGCD0103)Class I HDACs (HDAC1, 2, 3)34-820
Compound 13e (a novel hydrazide)HDAC1, 2, 31.41-28.04

Detailed Experimental Protocol: Colorimetric HDAC Activity/Inhibition Assay

  • Assay Setup:

    • In a 96-well plate, add the HDAC substrate, which is an acetylated peptide.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding a source of HDAC enzyme (e.g., nuclear extract from cancer cells or a purified recombinant HDAC isoform).

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation of the substrate.

  • Development and Detection:

    • Stop the enzymatic reaction and add a developer solution that specifically recognizes the deacetylated substrate and generates a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm) using a microplate reader.

  • Data Analysis:

    • The intensity of the color is inversely proportional to the HDAC activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

HDAC-Mediated Gene Silencing Pathway

The following diagram illustrates how HDACs contribute to gene silencing and how substituted benzamide inhibitors can reverse this process.

HDAC_Signaling HAT Histone Acetyltransferase (HAT) Histone Histone Tail (Lysine) HAT->Histone Adds Acetyl Group Chromatin_Open Open Chromatin (Euchromatin) Histone->Chromatin_Open Leads to Chromatin_Closed Closed Chromatin (Heterochromatin) Histone->Chromatin_Closed Leads to Ac Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Group Benzamide_HDACi Substituted Benzamide (HDAC Inhibitor) Benzamide_HDACi->HDAC Inhibits Transcription_On Transcription Active Chromatin_Open->Transcription_On Allows Transcription_Off Transcription Repressed Chromatin_Closed->Transcription_Off Causes

Caption: Mechanism of HDAC-mediated gene silencing and its inhibition by substituted benzamides.

BCR-ABL Kinase Inhibition: A Targeted Approach for Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). Substituted benzamides have been developed as potent inhibitors of the BCR-ABL kinase, with some demonstrating activity against clinically relevant mutations that confer resistance to first-generation inhibitors like imatinib.

Experimental Rationale: An in vitro kinase assay, often utilizing a luminescent or fluorescent readout, provides a direct measure of the catalytic activity of the BCR-ABL kinase and its inhibition by test compounds. These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a specific substrate.

Comparative Analysis of Benzamide-Based BCR-ABL Kinase Inhibitors:

CompoundTargetIC50 (nM)Reference
ImatinibWild-type BCR-ABL~250-500
NilotinibWild-type BCR-ABL<30
PonatinibWild-type and T315I mutant BCR-ABL0.4 (wild-type), 2.0 (T315I)
RebastinibWild-type and T315I mutant BCR-ABL12 (T315I)

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for BCR-ABL

  • Kinase Reaction:

    • In a 96-well plate, combine the recombinant BCR-ABL kinase (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Add the substituted benzamide test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for Screening Substituted Benzamides

The following diagram outlines a logical workflow for the comprehensive evaluation of a library of substituted benzamides.

Workflow Start Library of Substituted Benzamides Primary_Screening Primary Screening: High-Throughput Assays (e.g., Receptor Binding, Kinase Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) Hit_Identification->Secondary_Screening Yes Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization No (Iterate Design) Lead_Selection Lead Selection (Active and Non-toxic) Secondary_Screening->Lead_Selection In_Vivo_Testing In Vivo Testing (e.g., Animal Models of Disease) Lead_Selection->In_Vivo_Testing Yes Lead_Selection->Lead_Optimization No (Iterate Design) In_Vivo_Testing->Lead_Optimization End Preclinical Candidate In_Vivo_Testing->End Lead_Optimization->Primary_Screening

Sources

A Comparative Spectroscopic Guide to 4-Amino-N-isopropyl-3-methylbenzamide and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Substituted benzamides, for instance, are a class of compounds with a wide range of biological activities, making them frequent subjects of medicinal chemistry studies.[1][2] This guide provides a comprehensive comparative analysis of the key spectroscopic features of 4-Amino-N-isopropyl-3-methylbenzamide , a compound of interest in synthetic chemistry, against its structurally related isomers. By examining infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we will illustrate how subtle changes in substituent positions on the benzamide scaffold lead to distinct and identifiable spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.

The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a drug from concept to clinic is paved with rigorous analytical checkpoints. Spectroscopic techniques are the cornerstones of this process, providing a non-destructive window into the molecular world. They allow us to confirm the identity of a synthesized compound, assess its purity, and deduce its three-dimensional structure. For substituted benzamides, where isomeric ambiguity can lead to vastly different pharmacological profiles, a thorough spectroscopic analysis is not just a quality control measure but a fundamental aspect of the discovery process itself.

Molecular Structure of this compound

Before delving into the spectroscopic data, it is essential to visualize the molecular architecture of our target compound and its comparators.

Caption: Molecular structures of the target compound and its isomers.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of spectroscopic data, standardized experimental protocols are crucial. The following outlines the general methodologies for acquiring the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH and -NH₂).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, an attenuated total reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common techniques for benzamides. EI often provides valuable fragmentation information, while ESI is a softer ionization method that typically yields a prominent molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Substituted Benzamide Synthesis nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample structure Structural Elucidation nmr->structure Data ir->structure Data ms->structure Data comparison Comparative Analysis structure->comparison

Caption: General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is arguably the most informative for distinguishing between these isomers. The aromatic region, in particular, will display unique splitting patterns and chemical shifts for the aromatic protons.

CompoundAromatic Protons (ppm)Amine/Amide Protons (ppm)Alkyl Protons (ppm)
This compound (Predicted) ~6.5-7.5 (3H)~4.0-5.0 (NH₂) & ~6.0-7.0 (NH)~4.2 (septet, 1H, CH), ~2.2 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, C(CH₃)₂)
N-isopropyl-3-methylbenzamide[4]7.1-7.6 (4H)~6.0 (br s, 1H, NH)4.29 (septet, 1H, CH), 2.38 (s, 3H, Ar-CH₃), 1.25 (d, 6H, C(CH₃)₂)
N-isopropyl-4-methylbenzamide[5][6]7.22 (d, 2H), 7.68 (d, 2H)~6.0 (br s, 1H, NH)4.28 (septet, 1H, CH), 2.39 (s, 3H, Ar-CH₃), 1.25 (d, 6H, C(CH₃)₂)
3-Amino-N-methylbenzamide[7]6.7-7.2 (4H)3.7 (br s, 2H, NH₂), 6.1 (br s, 1H, NH)2.9 (d, 3H, N-CH₃)

Analysis:

  • Aromatic Region: The substitution pattern on the aromatic ring is the key differentiator. For our target compound, we would expect three aromatic protons with distinct splitting patterns due to their coupling with each other. In contrast, N-isopropyl-4-methylbenzamide shows a characteristic pair of doublets for its symmetrically substituted ring.

  • Amine/Amide Protons: The presence of the primary amine (-NH₂) in our target compound would result in a broad singlet, typically in the range of 4-5 ppm, which would be absent in the other N-isopropyl isomers. The amide proton (-NH) signal is expected to be a broad singlet or a doublet if coupled to the isopropyl CH.

  • Alkyl Region: The N-isopropyl group will consistently show a septet for the CH proton and a doublet for the two methyl groups. The chemical shift of the aromatic methyl group will be influenced by the other substituents on the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

CompoundAromatic Carbons (ppm)Carbonyl Carbon (ppm)Alkyl Carbons (ppm)
This compound (Predicted) ~115-150~168~42 (CH), ~23 (C(CH₃)₂), ~18 (Ar-CH₃)
N-isopropylbenzamide[8]126.7, 128.4, 131.1, 135.0166.942.1 (CH), 22.9 (C(CH₃)₂)
N-isopropyl-4-methylbenzamide[5]126.8, 129.1, 131.9, 141.6166.342.0 (CH), 22.9 (C(CH₃)₂), 21.4 (Ar-CH₃)
3-Methylbenzamide[9]124.5, 128.2, 128.7, 132.8, 133.5, 138.3170.521.3 (Ar-CH₃)

Analysis:

  • Aromatic Carbons: The number of distinct signals in the aromatic region corresponds to the number of chemically non-equivalent carbons. For our target compound, we expect six unique aromatic carbon signals. The carbon attached to the amino group will be significantly shielded (shifted to a lower ppm value) compared to the others.

  • Carbonyl Carbon: The amide carbonyl carbon typically appears around 166-170 ppm. Its exact chemical shift can be subtly influenced by the electronic effects of the aromatic ring substituents.

  • Alkyl Carbons: The chemical shifts of the isopropyl and methyl carbons are generally consistent across the different isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
This compound (Predicted) ~3400 & ~3300 (asymmetric & symmetric NH₂), ~3200 (amide NH)~1630~1250
N-isopropyl-4-methylbenzamide[5]~3300 (amide NH)~1635~1290
3-Amino-N-methylbenzamide[7]~3400 & ~3300 (NH₂), ~3250 (amide NH)~1640~1260

Analysis:

  • N-H Stretching: The most telling feature for our target compound in the IR spectrum would be the presence of two distinct N-H stretching bands around 3400 and 3300 cm⁻¹, characteristic of a primary amine. This, in addition to the amide N-H stretch, would clearly differentiate it from isomers lacking the primary amine group.

  • C=O Stretching: The amide carbonyl stretch is a strong, sharp peak typically found in the 1630-1680 cm⁻¹ region. Its position can be affected by hydrogen bonding and conjugation.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₁H₁₆N₂O192.26Predicted: 192 (M⁺), 177 (M-CH₃)⁺, 134 (M-C₃H₆N)⁺, 106
N-isopropyl-3-methylbenzamide[4]C₁₁H₁₅NO177.24177 (M⁺), 162 (M-CH₃)⁺, 119 (M-C₃H₆N)⁺, 91
N-isopropyl-4-methylbenzamide[5]C₁₁H₁₅NO177.24177 (M⁺), 162 (M-CH₃)⁺, 119 (M-C₃H₆N)⁺, 91

Analysis:

  • Molecular Ion: The molecular ion peak (M⁺) will directly confirm the molecular formula. Our target compound will have a molecular weight of 192, which is 15 units higher than its non-aminated isomers due to the presence of the additional nitrogen and hydrogen atoms.

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For all the N-isopropylbenzamides, a loss of a methyl radical (M-15) and a loss of the isopropyl group are common fragmentation pathways. The fragmentation of the aromatic portion of the molecule will be influenced by the substitution pattern.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach is indispensable for the unambiguous structural characterization of substituted benzamides. By systematically comparing the predicted data for this compound with the experimental data of its structural isomers, we have highlighted the key spectroscopic features that enable their differentiation. The distinct patterns in the aromatic region of the ¹H NMR spectrum, the presence of primary amine stretches in the IR spectrum, and the unique molecular weight determined by mass spectrometry are the most definitive characteristics. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is crucial for advancing new chemical entities with confidence and precision.

References

  • PubChem. N-Isopropylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methyl-N-(1-methylethyl)benzamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information for "A highly efficient and selective Ru(IV)-monohydrido complex for catalytic hydration of nitriles to amides in air and water". [Link]

  • PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-isopropyl-3-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(1), 1-4.
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Manjunatha, K., Poojary, B., & Lobo, P. L. (2011). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Medicinal Chemistry Research, 20(7), 967-975.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-isopropyl-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-isopropyl-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.